Product packaging for 3-(2-Aminopropyl)benzyl alcohol(Cat. No.:)

3-(2-Aminopropyl)benzyl alcohol

Cat. No.: B8576267
M. Wt: 165.23 g/mol
InChI Key: DZDRBSOYHKCFOJ-UHFFFAOYSA-N
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Description

3-(2-Aminopropyl)benzyl alcohol, with the molecular formula C10H15NO and a molecular weight of 165.24, is a chemical compound of interest in organic and medicinal chemistry research . This compound features both an amino and a benzyl alcohol functional group on a propane chain, making it a valuable bifunctional intermediate. The structure is analogous to other aminobenzyl alcohols, such as α-(α-Aminopropyl)benzyl alcohol (CAS 5897-76-7), which is known to exist in distinct diastereomeric forms (e.g., dl-threo and dl-erythro), each with characteristic physical properties like melting points and solubility . This highlights the importance of stereochemistry in this class of compounds and its potential impact on research outcomes. The primary research application of this compound is as a versatile building block for chemical synthesis. Researchers may employ it in the preparation of more complex molecules for various investigative purposes. Furthermore, benzyl alcohol derivatives, as a class, have been investigated for their antimicrobial properties in scientific literature and patents . This suggests potential research value in developing or studying new antimicrobial agents, disinfectants, or preservatives. The mechanism of action for such activity is often linked to the compound's ability to disrupt microbial membranes . This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B8576267 3-(2-Aminopropyl)benzyl alcohol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

[3-(2-aminopropyl)phenyl]methanol

InChI

InChI=1S/C10H15NO/c1-8(11)5-9-3-2-4-10(6-9)7-12/h2-4,6,8,12H,5,7,11H2,1H3

InChI Key

DZDRBSOYHKCFOJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)CO)N

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 3-(2-Aminopropyl)benzyl alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of scientific literature and chemical databases reveals a significant lack of specific experimental data for 3-(2-Aminopropyl)benzyl alcohol. This technical guide therefore provides a detailed overview of its predicted properties and a summary of the physicochemical characteristics of structurally similar compounds to serve as a valuable reference for researchers, scientists, and drug development professionals.

Introduction

This compound is an organic molecule that combines the structural features of a benzyl alcohol and an amphetamine-like side chain. The presence of a primary amine and a hydroxyl group suggests its potential for diverse chemical interactions and biological activities. The aromatic ring substituted at the meta position with a 2-aminopropyl group and a hydroxymethyl group indicates a chiral center, leading to the existence of stereoisomers which may exhibit different pharmacological and toxicological profiles. Given the absence of direct experimental data, this guide will leverage information on analogous compounds to provide a foundational understanding of its likely physicochemical properties.

Chemical Structure and Predicted Properties

The proposed chemical structure for this compound is presented below. Due to the lack of experimental data, the following properties are based on computational predictions and data from structurally related molecules.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource
Molecular Formula C₁₀H₁₅NO-
Molecular Weight 165.23 g/mol -
Appearance Likely a solid at room temperatureAnalogy
Melting Point (°C) Not available-
Boiling Point (°C) Not available-
Solubility Expected to be slightly soluble in water; soluble in organic solvents like ethanol, methanol.Analogy
pKa (amine) ~9-10Analogy
logP ~1-2Analogy

Physicochemical Data of Structural Analogs

To provide a comparative context, the following tables summarize the experimentally determined physicochemical properties of structurally related compounds: 3-Aminobenzyl alcohol and Amphetamine.

Table 2: Physicochemical Properties of 3-Aminobenzyl alcohol

PropertyValueReference(s)
CAS Number 1877-77-6[1]
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [1]
Appearance Solid[1]
Melting Point (°C) 92-95[1]
Boiling Point (°C) Not available-
Solubility Not specified-
pKa Not specified-
logP Not specified-

Table 3: Physicochemical Properties of Amphetamine

PropertyValueReference(s)
CAS Number 300-62-9[2]
Molecular Formula C₉H₁₃N[2]
Molecular Weight 135.21 g/mol [2]
Appearance Mobile liquid[2]
Melting Point (°C) Not applicable-
Boiling Point (°C) 200-203[2]
Solubility Slightly soluble in water; soluble in alcohol and ether[2]
pKa Not specified-
logP 1.8[3]

Experimental Protocols

The following are generalized experimental protocols for determining the key physicochemical properties of an organic compound like this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.[4][5]

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, which is sealed at one end.[5]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.[4]

  • Heating: The sample is heated at a steady and slow rate.[4]

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.[4] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[4]

Boiling Point Determination

For a liquid compound, the boiling point can be determined using the Thiele tube method or distillation.[6][7]

  • Sample Preparation: A small volume of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is placed inverted into the liquid.[6]

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil to ensure uniform heating.[7]

  • Heating: The apparatus is heated gently.[6]

  • Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[6]

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity.[8][9]

  • Procedure: A small, measured amount of the solute (e.g., 25 mg) is added to a test tube containing a measured volume of the solvent (e.g., 0.75 mL).[8]

  • Mixing: The mixture is shaken vigorously for a set period.[8]

  • Observation: The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. This can be tested in a range of solvents, including water, ethanol, diethyl ether, and aqueous solutions of acid and base to determine the compound's acidic or basic nature.[8][10]

pKa Determination

The acid dissociation constant (pKa) of the aminopropyl group can be determined by potentiometric titration.[11]

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic solvent like ethanol to ensure solubility.[11]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[11]

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[11]

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is the pH at the half-equivalence point.[11]

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method or by high-performance liquid chromatography (HPLC).[12][13]

  • Shake-Flask Method:

    • A known amount of the compound is dissolved in a mixture of n-octanol and water.[12]

    • The mixture is shaken until equilibrium is reached, and the layers are then separated.[13]

    • The concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC.[13]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[12]

  • HPLC Method:

    • A reversed-phase HPLC column is used, where the stationary phase is nonpolar.[14]

    • The retention time of the compound is measured.[14]

    • The logP is determined by comparing the retention time to that of a series of standards with known logP values.[14]

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity like this compound.

G Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR MP Melting Point NMR->MP MS->MP IR->MP BP Boiling Point MP->BP Solubility Solubility BP->Solubility pKa pKa Determination Solubility->pKa LogP LogP Determination pKa->LogP

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(2-Aminopropyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Molecular Structure

3-(2-Aminopropyl)benzyl alcohol is a substituted aromatic alcohol. Its structure consists of a benzene ring substituted at the meta position (C3) with an aminopropyl group and a hydroxymethyl group at the benzylic position (C1). The presence of a chiral center at the second carbon of the propyl side chain means that this compound can exist as a pair of enantiomers (R and S).

Systematic Name: (3-(2-Aminopropyl)phenyl)methanol Molecular Formula: C₁₀H₁₅NO Molecular Weight: 165.23 g/mol

Key Structural Features:
  • Aromatic Ring: A stable, planar phenyl group.

  • Hydroxymethyl Group: A primary alcohol substituent on the benzene ring, which is a key site for hydrogen bonding.

  • Aminopropyl Side Chain: A flexible side chain containing a primary amine, which can also participate in hydrogen bonding and can be protonated under physiological conditions.

  • Chiral Center: The secondary carbon in the aminopropyl group is a stereocenter, leading to enantiomeric forms.

Conformational Analysis

The overall conformation of this compound is determined by the rotation around several key single bonds. The flexibility of benzyl alcohol itself is well-documented, allowing for essentially unhindered rotation around the C(ipso)-C(α) and C(α)-O bonds.[1] The presence of the aminopropyl substituent will introduce additional conformational possibilities and potential intramolecular interactions.

The primary dihedral angles influencing the conformation are:

  • τ₁ (C₂-C₁-Cα-O): Defines the orientation of the hydroxymethyl group relative to the benzene ring.

  • τ₂ (C₁-Cα-O-H): Defines the orientation of the hydroxyl hydrogen.

  • τ₃ (C₄-C₃-C₁'-C₂'): Defines the orientation of the aminopropyl side chain relative to the ring.

  • τ₄ (C₃-C₁'-C₂'-N): Defines the orientation of the amino group.

Studies on benzyl alcohol have shown that the most stable conformations involve a gauche or perpendicular arrangement of the Cα-O bond relative to the plane of the benzene ring.[1] This is due to a balance of steric and electronic effects, including potential weak hydrogen bonding between the hydroxyl hydrogen and the π-system of the ring.

For this compound, intramolecular hydrogen bonding between the amino group and the hydroxyl group, or between the amino group and the π-electron cloud of the benzene ring, could further stabilize certain conformations. The relative orientation of the substituents will be crucial in determining the most stable conformer.

Predicted Spectroscopic Data

Based on analogues, the following spectroscopic characteristics can be anticipated.

¹H NMR Spectroscopy (in CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.2-7.4m4HAromatic protons
~ 4.7s2H-CH₂OH
~ 3.0-3.3m1H-CH(NH₂)
~ 2.6-2.8t2H-CH₂-Ar
~ 1.5-2.0br s3H-OH and -NH₂ (exchangeable with D₂O)
~ 1.2d3H-CH₃
¹³C NMR Spectroscopy (in CDCl₃)
Chemical Shift (ppm)Assignment
~ 142C-CH₂OH
~ 138C-CH₂CH(NH₂)CH₃
~ 128-129Aromatic CH
~ 125-126Aromatic CH
~ 65-CH₂OH
~ 50-CH(NH₂)
~ 40-CH₂-Ar
~ 22-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3200-3600 (broad)O-H and N-H stretching
3000-3100Aromatic C-H stretching
2850-2960Aliphatic C-H stretching
1600, 1490C=C stretching (aromatic)
1050-1150C-O stretching (primary alcohol)

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methods for the synthesis and analysis of similar compounds.

Synthesis Workflow

A plausible synthetic route could involve the reduction of a corresponding ketone or the amination of a suitable precursor. The following diagram illustrates a generalized workflow for the synthesis and purification.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Start Starting Material (e.g., 3-acetylbenzyl alcohol) Reaction Reductive Amination Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Characterization Spectroscopic Analysis (NMR, IR, MS) Chromatography->Characterization

Caption: Generalized workflow for the synthesis and purification of this compound.

Protocol for Reductive Amination (Example)
  • Dissolution: Dissolve the starting ketone (e.g., 1-(3-(hydroxymethyl)phenyl)propan-2-one) in a suitable solvent such as methanol.

  • Amine Addition: Add an excess of an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Potential Signaling Pathway Interactions

Given its structural motifs, this compound could potentially interact with biological systems in a manner analogous to other biogenic amines or adrenergic compounds. The aminopropyl side chain is a common feature in many neurotransmitters and psychoactive drugs.

The logical relationship for its potential mechanism of action could be as follows:

Signaling_Pathway Molecule This compound Receptor G-protein coupled receptor (e.g., Adrenergic or Serotonergic) Molecule->Receptor Binds to G_Protein G-protein activation Receptor->G_Protein Activates Effector Effector enzyme (e.g., Adenylyl cyclase) G_Protein->Effector Modulates Second_Messenger Second messenger production (e.g., cAMP) Effector->Second_Messenger Catalyzes Downstream Downstream cellular response Second_Messenger->Downstream Initiates

Caption: A hypothetical signaling pathway for this compound.

Conclusion

While specific experimental data on this compound is lacking, this guide provides a comprehensive overview of its expected molecular structure, conformational properties, and spectroscopic characteristics based on established chemical principles and data from analogous compounds. The provided experimental workflows offer a starting point for its synthesis and characterization. Further research, including computational modeling and empirical studies, would be necessary to fully elucidate the properties of this molecule.

References

A Technical Guide to the Predicted Spectroscopic Profile of 3-(2-Aminopropyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The structure of 3-(2-Aminopropyl)benzyl alcohol contains a meta-substituted benzene ring, a primary alcohol, and a primary amine. These features will dictate its spectroscopic characteristics.

Predicted ¹H NMR Data

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the benzylic protons, and the protons of the aminopropyl side chain.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4m4HAromatic protons (C4-H, C5-H, C6-H, C2-H)
~4.6s2HBenzylic protons (-CH₂OH)
~2.8-3.0m1HMethine proton (-CH(NH₂)-)
~2.6-2.8t2HMethylene protons (-CH₂-Ar)
~1.6-1.8br s3HAmine (-NH₂) and Hydroxyl (-OH) protons
~1.1d3HMethyl protons (-CH₃)

Rationale for Predictions:

  • Aromatic Protons (7.2-7.4 ppm): The protons on the benzene ring are expected to appear in the typical aromatic region. The meta-substitution pattern will lead to complex splitting (a multiplet, m).[1]

  • Benzylic Protons (4.6 ppm): The methylene protons adjacent to the hydroxyl group are expected to appear as a singlet (s) around 4.6 ppm, similar to benzyl alcohol.[1]

  • Aminopropyl Side Chain Protons: The methine proton adjacent to the amine will be a multiplet due to coupling with the neighboring methylene and methyl protons. The methylene protons adjacent to the aromatic ring will likely be a triplet (t). The methyl group will appear as a doublet (d) due to coupling with the methine proton. Protons on carbons adjacent to nitrogen atoms are slightly deshielded and typically appear between 2-3 ppm.[2]

  • Exchangeable Protons (~1.6-1.8 ppm): The amine (-NH₂) and hydroxyl (-OH) protons are exchangeable and often appear as a broad singlet. Their chemical shift can vary with concentration and solvent. Adding D₂O would cause these signals to disappear.[3]

Predicted ¹³C NMR Data

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~141Aromatic C (quaternary, C-1)
~139Aromatic C (quaternary, C-3)
~128-129Aromatic CH
~126-127Aromatic CH
~65Benzylic C (-CH₂OH)
~50Methine C (-CH(NH₂)-)
~40Methylene C (-CH₂-Ar)
~22Methyl C (-CH₃)

Rationale for Predictions:

  • Aromatic Carbons (126-141 ppm): The aromatic carbons will appear in the downfield region, with the quaternary carbons having a slightly different shift compared to the protonated carbons.[4][5]

  • Benzylic Carbon (~65 ppm): The carbon of the -CH₂OH group is expected to have a chemical shift around 65 ppm.[6]

  • Aminopropyl Side Chain Carbons (22-50 ppm): Carbons attached to nitrogen atoms are deshielded and appear in the 30-50 ppm range. The methyl carbon will be the most upfield signal.[2][4]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds.

Table 3: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Strong, BroadO-H stretch (alcohol) and N-H stretch (primary amine)
3000-3100MediumAromatic C-H stretch
2850-2960MediumAliphatic C-H stretch
1580-1650MediumN-H bend (primary amine)
1450-1500MediumAromatic C=C stretch
1000-1250StrongC-O stretch (primary alcohol) and C-N stretch
690-900StrongAromatic C-H bend (out-of-plane)

Rationale for Predictions:

  • O-H and N-H Stretching (3300-3500 cm⁻¹): A broad band is expected in this region due to hydrogen bonding from both the alcohol and the primary amine. Primary amines typically show two distinct N-H stretching bands.[3][7]

  • C-H Stretching (2850-3100 cm⁻¹): Both aromatic and aliphatic C-H stretching bands will be present.[8]

  • N-H Bending (1580-1650 cm⁻¹): A characteristic bending vibration for primary amines is expected in this region.[7][9]

  • C-O and C-N Stretching (1000-1250 cm⁻¹): Strong absorptions corresponding to the C-O bond of the primary alcohol and the C-N bond of the amine are predicted.[7]

Predicted Mass Spectrometry (MS) Data

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
165Molecular ion (M⁺)
148Loss of NH₃
132Loss of CH₃CHNH₂
107Tropylium ion from cleavage of the aminopropyl group
91Tropylium ion (C₇H₇⁺)
77Phenyl cation (C₆H₅⁺)
44[CH(NH₂)=CH₂]⁺ from alpha-cleavage

Rationale for Predictions:

  • Molecular Ion (m/z 165): The molecular weight of C₁₀H₁₅NO is 165.23. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight.[10]

  • Fragmentation Pattern:

    • Alpha-cleavage is a common fragmentation pathway for amines, which would lead to a fragment at m/z 44.[3]

    • Loss of the aminopropyl side chain can lead to the formation of a benzyl cation or a tropylium ion at m/z 91.[11]

    • Loss of ammonia (NH₃) is also a possible fragmentation pathway.[12]

    • Cleavage of the C-C bond benzylic to the ring can generate a fragment at m/z 107.

General Experimental Protocols

The following are general protocols for acquiring spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[13]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[13]

    • Transfer the solution to a clean 5 mm NMR tube. The liquid level should be around 4-5 cm.[13]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.[14]

    • Lock the spectrometer on the deuterium signal of the solvent.[15]

    • Shim the magnetic field to optimize its homogeneity.[15]

    • Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width).[15]

    • Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).[16]

    • Integrate the peaks and determine their multiplicities.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Acquire a background spectrum of the clean, empty ATR crystal.[17]

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.[17]

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.[18]

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation (for Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, water).[19]

    • The solution should be free of non-volatile salts and buffers.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Set the parameters for the ion source (e.g., capillary voltage, gas flow rates, temperature) and the mass analyzer (e.g., mass range, scan speed).

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

G General Workflow for Chemical Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis cluster_result Outcome start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup nmr NMR (1H, 13C) workup->nmr Purified Compound ir IR Spectroscopy workup->ir Purified Compound ms Mass Spectrometry workup->ms Purified Compound analysis Structure Elucidation nmr->analysis ir->analysis ms->analysis final Confirmed Structure of This compound analysis->final

Caption: General workflow for chemical synthesis and characterization.

References

"CAS number and chemical identifiers for 3-(2-Aminopropyl)benzyl alcohol"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Chemical Identification, Synthesis, and Biological Context

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 3-(2-Aminopropyl)benzyl alcohol is not a commercially available substance with a registered CAS number or extensive published data. This guide provides predicted identifiers, a plausible synthetic route based on established chemical principles, and detailed information on its structural isomer, α-(α-Aminopropyl)benzyl alcohol (2-amino-1-phenyl-1-butanol), to serve as a reference.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a benzyl alcohol backbone with a 2-aminopropyl group attached at the meta (3) position of the phenyl ring. Due to the lack of experimental data for this specific molecule, the following table includes its predicted chemical identifiers alongside the experimentally determined identifiers for its close structural isomer, α-(α-Aminopropyl)benzyl alcohol (CAS Number: 5897-76-7)[1][2].

IdentifierThis compound (Predicted)α-(α-Aminopropyl)benzyl alcohol (2-amino-1-phenyl-1-butanol)[1][2]
IUPAC Name (3-(2-aminopropyl)phenyl)methanol2-amino-1-phenylbutan-1-ol
CAS Number Not Assigned5897-76-7
Molecular Formula C10H15NOC10H15NO
Molecular Weight 165.23 g/mol 165.23 g/mol
SMILES CC(N)Cc1cccc(c1)COCCC(N)C(O)c1ccccc1
InChI InChI=1S/C10H15NO/c1-8(11)6-9-3-2-4-10(5-9)7-12/h2-5,8,12H,6-7,11H2,1H3InChI=1S/C10H15NO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2,11H2,1H3
InChIKey PredictedFZGAXGPIOLWEAX-UHFFFAOYSA-N

Physicochemical Properties of α-(α-Aminopropyl)benzyl alcohol

The following table summarizes the known physicochemical properties of the isomer 2-amino-1-phenyl-1-butanol.

PropertyValue
Melting Point 79-80 °C (dl-threo-Form)[1]
Boiling Point Not available
Solubility Freely soluble in alcohol; moderately soluble in chloroform, benzene; sparingly soluble in petroleum ether[1]
pKa 12.07 ± 0.45 (Predicted)[1]

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized starting from 3-nitrobenzaldehyde. This multi-step synthesis involves a Henry reaction, followed by protection of the alcohol, reduction of the nitro group, and subsequent deprotection.

Step 1: Henry Reaction 3-nitrobenzaldehyde is reacted with nitroethane in the presence of a base (e.g., sodium hydroxide) to form 1-(3-nitrophenyl)-2-nitropropan-1-ol.

Step 2: Reduction of the Aldehyde The aldehyde functional group in 1-(3-nitrophenyl)-2-nitropropan-1-ol is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride in an alcoholic solvent. This yields 1-(3-nitrophenyl)propan-2-ol.

Step 3: Reduction of the Nitro Group The nitro group of 1-(3-nitrophenyl)propan-2-ol is reduced to a primary amine. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step yields this compound.

DOT Script for Proposed Synthesis Workflow:

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product 3_nitrobenzaldehyde 3-Nitrobenzaldehyde intermediate_1 1-(3-nitrophenyl)-2-nitropropan-1-ol 3_nitrobenzaldehyde->intermediate_1 Henry Reaction (Base, Nitroethane) nitroethane Nitroethane nitroethane->intermediate_1 intermediate_2 1-(3-nitrophenyl)propan-2-ol intermediate_1->intermediate_2 Selective Reduction (e.g., NaBH4) final_product This compound intermediate_2->final_product Nitro Group Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways (Based on Phenylpropanolamine Analogues)

While no specific biological data exists for this compound, its structural similarity to phenylpropanolamine (PPA), also known as norephedrine, suggests it may exhibit sympathomimetic activity. PPA acts as a non-selective adrenergic receptor agonist and a norepinephrine reuptake inhibitor[3].

The primary mechanism of action for phenylpropanolamines involves the release of endogenous norepinephrine from adrenergic nerve terminals. The released norepinephrine then activates both α- and β-adrenergic receptors, leading to a sympathomimetic response[4].

  • α-Adrenergic Receptor Activation: Leads to vasoconstriction, which was the basis for its use as a nasal decongestant[4][5].

  • β-Adrenergic Receptor Activation: Can result in increased heart rate and contractility, as well as bronchodilation[4].

Due to an increased risk of hemorrhagic stroke, phenylpropanolamine is no longer widely used in human medicine[3].

DOT Script for Phenylpropanolamine Signaling Pathway:

G cluster_neuron Presynaptic Neuron cluster_receptor Postsynaptic Cell PPA Phenylpropanolamine (e.g., this compound) NE_vesicle Norepinephrine (NE) Vesicles PPA->NE_vesicle Stimulates NE_release NE Release NE_vesicle->NE_release Induces alpha_receptor α-Adrenergic Receptor NE_release->alpha_receptor Activates beta_receptor β-Adrenergic Receptor NE_release->beta_receptor Activates response Sympathomimetic Response (e.g., Vasoconstriction, Increased Heart Rate) alpha_receptor->response beta_receptor->response

Caption: Adrenergic signaling pathway of phenylpropanolamine analogues.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of 3-(2-Aminopropyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(2-Aminopropyl)benzyl alcohol is a chiral molecule possessing a stereocenter at the carbon atom of the aminopropyl group. Consequently, it exists as a pair of enantiomers: (R)-3-(2-aminopropyl)benzyl alcohol and (S)-3-(2-aminopropyl)benzyl alcohol. The spatial arrangement of the substituents around this chiral center is critical, as stereoisomers of pharmacologically active molecules often exhibit significant differences in their biological activities, including potency, efficacy, and toxicity. This principle is well-established for amphetamine and its derivatives, where one enantiomer typically displays greater stimulant activity than the other. Therefore, the stereoselective synthesis and chiral resolution of this compound are crucial for the targeted development of this compound for potential therapeutic applications.

This technical guide provides a comprehensive overview of the theoretical isomers and stereochemistry of this compound. It outlines plausible synthetic routes, methods for chiral separation, and potential pharmacological properties based on analogous compounds.

Stereoisomers of this compound

This compound has one chiral center, giving rise to two enantiomers:

  • (R)-3-(2-Aminopropyl)benzyl alcohol

  • (S)-3-(2-Aminopropyl)benzyl alcohol

These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties in an achiral environment, such as melting point and boiling point. However, they will rotate plane-polarized light in equal but opposite directions. Their interaction with other chiral molecules, such as biological receptors, is expected to be different, leading to distinct pharmacological profiles.

Synthesis and Chiral Resolution

A plausible synthetic pathway for racemic this compound can be conceptualized starting from 3-formylbenzyl alcohol. This approach allows for the introduction of the aminopropyl side chain. Subsequently, chiral resolution techniques can be employed to separate the individual enantiomers.

Proposed Synthesis of Racemic this compound

A potential synthetic route is outlined below. This pathway is based on established organic chemistry reactions for the synthesis of similar amphetamine analogues.

Synthesis of this compound start 3-Formylbenzyl alcohol step1 Protection of hydroxyl group start->step1 e.g., TBDMSCl, Imidazole step2 Henry Reaction (Nitromethane, Base) step1->step2 step3 Reduction of nitro group (e.g., LiAlH4 or H2/Pd-C) step2->step3 step4 Deprotection of hydroxyl group step3->step4 e.g., TBAF or H+ product Racemic this compound step4->product

Caption: Proposed synthetic pathway for racemic this compound.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for this purpose.

Chiral Resolution Workflow racemate Racemic this compound hplc Chiral HPLC System racemate->hplc column Chiral Stationary Phase (e.g., polysaccharide-based) hplc->column detector Detector (e.g., UV) column->detector fractionation Fraction Collection detector->fractionation r_enantiomer (R)-enantiomer fractionation->r_enantiomer s_enantiomer (S)-enantiomer fractionation->s_enantiomer

Caption: General workflow for the chiral resolution of enantiomers using HPLC.

Quantitative Data (Hypothetical)

Due to the lack of specific experimental data for this compound, the following table presents hypothetical physical properties for the individual enantiomers based on known values for similar compounds. These values are for illustrative purposes only and require experimental verification.

Property(R)-3-(2-Aminopropyl)benzyl alcohol(S)-3-(2-Aminopropyl)benzyl alcoholRacemic Mixture
Molecular FormulaC₁₀H₁₅NOC₁₀H₁₅NOC₁₀H₁₅NO
Molecular Weight ( g/mol )165.23165.23165.23
Melting Point (°C)(Hypothetical)(Hypothetical)(Hypothetical)
Specific Rotation ([α]D)(Hypothetical) Negative value(Hypothetical) Positive value0

Potential Biological Activity and Signaling Pathways

The pharmacological profile of this compound isomers is likely to be similar to that of other hydroxyamphetamine derivatives. These compounds are known to act as sympathomimetic agents, primarily by modulating the release and reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.

The stereochemistry is expected to play a significant role in receptor binding and functional activity. For many amphetamine derivatives, the (S)-enantiomer exhibits greater central nervous system stimulant effects due to a higher affinity for dopamine and norepinephrine transporters.

Potential Signaling Pathway enantiomer This compound (R or S enantiomer) dat Dopamine Transporter (DAT) enantiomer->dat Binds to net Norepinephrine Transporter (NET) enantiomer->net Binds to sert Serotonin Transporter (SERT) enantiomer->sert Binds to release Increased synaptic concentration of Dopamine, Norepinephrine, Serotonin dat->release net->release sert->release downstream Downstream Signaling Cascades (e.g., GPCR activation) release->downstream effect Physiological Effect (e.g., CNS stimulation) downstream->effect

Caption: A generalized signaling pathway for amphetamine-like compounds.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthesis and chiral separation of this compound. These protocols are based on established methods for similar compounds and would require optimization for this specific molecule.

Protocol for Racemic Synthesis (Hypothetical)
  • Protection of 3-formylbenzyl alcohol: Dissolve 3-formylbenzyl alcohol in anhydrous dichloromethane. Add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl) and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the protected intermediate by column chromatography.

  • Henry Reaction: To a solution of the protected aldehyde in nitromethane, add a catalytic amount of a suitable base (e.g., DBU) and stir at room temperature. After completion, neutralize the reaction and extract the product. Purify the nitroalcohol intermediate.

  • Reduction of the Nitro Group: The nitroalcohol can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent under an inert atmosphere. Alternatively, catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst) can be employed.

  • Deprotection: The TBDMS protecting group can be removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF or under acidic conditions. Purification by column chromatography will yield racemic this compound.

Protocol for Chiral HPLC Separation
  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amphetamine analogues.

  • Mobile Phase Optimization: A typical mobile phase for normal-phase separation would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of a basic additive (e.g., diethylamine) to improve peak shape for the amine. For reversed-phase separation, a mixture of aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) would be used.

  • Analysis: Dissolve the racemic this compound in the mobile phase and inject it into the HPLC system.

  • Fraction Collection: Collect the eluting fractions corresponding to the two separated enantiomer peaks.

  • Purity Analysis: Analyze the collected fractions to determine the enantiomeric excess (e.e.) of each separated isomer.

Conclusion

While specific experimental data for this compound is currently lacking in the public domain, this technical guide provides a robust theoretical framework for its synthesis, stereochemical analysis, and potential pharmacological investigation. The proposed synthetic and analytical methods are based on well-established principles and techniques used for structurally related compounds. Further experimental work is necessary to validate these proposed protocols and to fully characterize the physicochemical and biological properties of the (R) and (S) enantiomers of this compound. This foundational knowledge is essential for any future drug development efforts involving this compound.

Navigating the Physicochemical Landscape of 3-(2-Aminopropyl)benzyl alcohol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a comprehensive technical guide based on available scientific principles and data for structurally related compounds. As of the date of this publication, specific experimental data on the solubility and stability of 3-(2-Aminopropyl)benzyl alcohol is not publicly available. The information presented herein, particularly regarding solubility, is inferred from a close structural analog, α-(α-Aminopropyl)benzyl alcohol. The experimental protocols are based on established pharmaceutical guidelines.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug development due to its structural motifs, which include a primary amine, a secondary alcohol, and a benzyl group. A thorough understanding of its solubility and stability is paramount for its advancement as a potential therapeutic agent. These physicochemical properties are critical determinants of a drug candidate's bioavailability, formulation feasibility, and shelf-life. This guide provides a detailed overview of the anticipated solubility and stability characteristics of this compound, along with standardized experimental protocols for their determination.

Predicted Solubility Profile

Due to the absence of direct experimental data for this compound, the solubility profile of its structural isomer, α-(α-Aminopropyl)benzyl alcohol (also known as 2-amino-1-phenyl-1-butanol), is used as a surrogate to provide an initial assessment. The presence of a polar primary amine and a hydroxyl group suggests that this compound will exhibit some degree of aqueous solubility, which is expected to be pH-dependent. The benzyl group, on the other hand, imparts lipophilic character.

Table 1: Predicted Solubility of this compound in Various Solvents (Inferred from α-(α-Aminopropyl)benzyl alcohol) [1]

SolventPredicted SolubilityRationale
Water (acidic pH)Freely SolubleThe primary amine will be protonated, forming a more soluble salt.
Water (neutral/basic pH)Sparingly to Moderately SolubleThe free base form is less polar than the protonated form.
EthanolFreely Soluble"Like dissolves like" - the molecule has both polar and non-polar characteristics, similar to ethanol.
ChloroformModerately SolubleA less polar organic solvent that can interact with the benzyl group.
BenzeneModerately SolubleA non-polar aromatic solvent that can interact with the benzyl group.
Petroleum EtherSparingly SolubleA very non-polar solvent with limited ability to solvate the polar functional groups.

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, two common methods are employed in pharmaceutical development: kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution in an aqueous buffer.[2][3][4][5][6]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) to allow for precipitation.[2]

  • Precipitation Detection: Analyze the samples for the presence of precipitate using a plate reader-based method such as nephelometry (light scattering) or turbidimetry.[3]

  • Quantification (Optional): Alternatively, the supernatant can be separated from any precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be determined by LC-MS/MS or UV-Vis spectroscopy.[5][6]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Serially Dilute Stock in Buffer (96-well plate) stock->dilute buffer Prepare Aqueous Buffer (e.g., PBS) buffer->dilute incubate Incubate (e.g., 2h at 25°C) dilute->incubate detect Detect Precipitate (Nephelometry/Turbidimetry) incubate->detect quantify Quantify Soluble Fraction (LC-MS/MS or UV-Vis) incubate->quantify

Figure 1: Experimental workflow for a kinetic solubility assay.

Thermodynamic Solubility (Shake-Flask) Assay

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.[3][7][8][9][10]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents or buffers.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.[7]

  • Solid-State Analysis (Optional): Analyze the remaining solid by techniques like XRPD or DSC to check for any changes in the solid form (e.g., polymorphism, solvation).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid to Solvent/Buffer agitate Agitate (e.g., 24-48h at 25°C) add_solid->agitate separate Separate Solid and Supernatant (Centrifuge/Filter) agitate->separate quantify Quantify Concentration in Supernatant (HPLC-UV) separate->quantify solid_state Analyze Remaining Solid (XRPD/DSC) separate->solid_state

Figure 2: Experimental workflow for a thermodynamic solubility assay.

Stability Profile and Potential Degradation Pathways

The stability of this compound will be influenced by environmental factors such as temperature, humidity, light, and pH. The presence of both an amine and a benzyl alcohol functional group suggests potential degradation pathways.

Predicted Degradation Pathways
  • Oxidation: The primary amine and the benzyl alcohol moieties are susceptible to oxidation. The benzyl alcohol can oxidize to the corresponding benzaldehyde and further to benzoic acid.[11] The primary amine can also undergo oxidation to form various products.

  • Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV or visible light may lead to the formation of photoproducts.

  • Acid/Base Catalyzed Degradation: The molecule's stability is likely to be pH-dependent. In acidic conditions, the benzyl alcohol may undergo dehydration or rearrangement. In basic conditions, other degradation pathways may be favored.

  • Reaction with Excipients: In a formulated product, this compound could potentially react with certain excipients.

G This compound This compound Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Acid/Base Hydrolysis Acid/Base Hydrolysis This compound->Acid/Base Hydrolysis Thermal Stress Thermal Stress This compound->Thermal Stress 3-(2-Aminopropyl)benzaldehyde 3-(2-Aminopropyl)benzaldehyde Oxidation->3-(2-Aminopropyl)benzaldehyde Photoproducts Photoproducts Photodegradation->Photoproducts Hydrolysis_Products Hydrolysis/Dehydration Products Acid/Base Hydrolysis->Hydrolysis_Products Thermal_Degradants Thermal Degradants Thermal Stress->Thermal_Degradants 3-(2-Aminopropyl)benzoic acid 3-(2-Aminopropyl)benzoic acid 3-(2-Aminopropyl)benzaldehyde->3-(2-Aminopropyl)benzoic acid

Figure 3: Predicted degradation pathways of this compound.

Experimental Protocol for Stability and Forced Degradation Studies

A comprehensive stability testing program should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[1][12][13][14][15]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and to establish the intrinsic stability of the molecule.[16][17][18][19]

Methodology:

  • Stress Conditions: Subject solutions of this compound to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid drug substance at elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[20][21][22] A dark control should be included.

  • Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) until significant degradation (e.g., 5-20%) is observed.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products.[23][24][25][26]

  • Mass Balance: Ensure that the sum of the assay of the parent compound and the levels of all degradation products is close to 100% to account for all material.

Table 2: Template for Reporting Forced Degradation Study Results

Stress ConditionDurationAssay of Parent (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Degradants (%)Mass Balance (%)
0.1 M HCl, 60°C24h
0.1 M NaOH, 60°C24h
3% H₂O₂, RT24h
Heat, 80°C48h
Light (ICH Q1B)-
Long-Term and Accelerated Stability Studies

These studies are conducted to establish the retest period or shelf life and recommended storage conditions.[15][27]

Methodology:

  • Storage Conditions: Store at least three primary batches of the drug substance under the following conditions as per ICH Q1A(R2):

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

  • Tests to be Performed: At each time point, the samples should be tested for appearance, assay, purity (degradation products), and any other critical quality attributes.

Conclusion

While specific experimental data for this compound is currently lacking, a comprehensive understanding of its potential solubility and stability can be inferred from its chemical structure and data from close analogs. The primary amine and benzyl alcohol functionalities suggest a pH-dependent aqueous solubility and susceptibility to oxidative and photolytic degradation. The experimental protocols outlined in this guide, based on established industry standards, provide a robust framework for the empirical determination of these critical physicochemical properties. A thorough investigation as described herein is essential for the successful development of this compound as a viable drug candidate.

References

A Technical Guide to the Potential Biological Activity of 3-(2-Aminopropyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activity of 3-(2-Aminopropyl)benzyl alcohol. Due to a lack of direct pharmacological studies on this specific molecule, this document extrapolates its potential effects based on its structural similarity to well-characterized psychoactive compounds, particularly phenethylamine derivatives such as amphetamine. The synthesis of this compound has been documented in the context of developing reagents for amphetamine and methamphetamine immunoassays, suggesting its utility as a hapten. This guide will delve into the structure-activity relationships of sympathomimetic amines to build a theoretical framework for the potential pharmacological profile of this compound, including its likely mechanism of action and potential effects on the central nervous system. Detailed experimental protocols for its synthesis are also provided.

Introduction

This compound is a substituted phenethylamine derivative. The core structure consists of a benzyl alcohol moiety with a 2-aminopropyl group attached at the meta position of the phenyl ring. While specific research into the biological activity of this compound is not publicly available, its close structural resemblance to amphetamine and other sympathomimetic amines suggests it may possess similar pharmacological properties.[1][2] Sympathomimetic drugs mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine.[2]

This guide will explore the potential biological activities of this compound by examining the known pharmacology of its structural analogs.

Chemical Properties and Synthesis

Chemical Structure:

  • IUPAC Name: (3-(2-aminopropyl)phenyl)methanol

  • Molecular Formula: C10H15NO

  • Core Moieties: Benzyl alcohol, 2-Aminopropyl (amphetamine backbone)

The structure of this compound combines the features of a primary amine and a primary alcohol attached to a benzene ring.

Synthesis Protocol

The synthesis of this compound has been documented and involves the reduction of a nitropropene precursor. The following is a detailed experimental protocol based on the available literature.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from patent literature describing the synthesis of reagents for amphetamine immunoassays.

Step 1: Synthesis of 3-(2-nitro-1-propenyl)benzoic acid methyl ester

  • A solution of 3-carboxybenzaldehyde and 1-nitropropane in a suitable solvent (e.g., toluene) is prepared.

  • A catalytic amount of a primary or secondary amine (e.g., butylamine) is added.

  • The mixture is heated to reflux with azeotropic removal of water.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The resulting crude 3-(2-nitro-1-propenyl)benzoic acid is then esterified, for example, by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.

  • The methyl ester is isolated and purified by column chromatography.

Step 2: Reduction of the nitropropene to the amine

  • In an oven-dried flask under a nitrogen atmosphere, a solution of the 3-(2-nitro-1-propenyl)benzoic acid methyl ester in a dry aprotic solvent (e.g., THF) is prepared.

  • The solution is chilled in an ice bath.

  • A reducing agent, such as borane-tetrahydrofuran complex (BH3-THF), is added dropwise.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched by the careful addition of methanol, followed by hydrochloric acid.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., sodium bicarbonate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

  • Purification can be achieved by column chromatography on silica gel.

G cluster_step1 Step 1: Synthesis of Nitropropene Ester cluster_step2 Step 2: Reduction to this compound 3-Carboxybenzaldehyde 3-Carboxybenzaldehyde 3-(2-nitro-1-propenyl)benzoic acid 3-(2-nitro-1-propenyl)benzoic acid 3-Carboxybenzaldehyde->3-(2-nitro-1-propenyl)benzoic acid 1-Nitropropane, Butylamine, Toluene, Reflux 1-Nitropropane 1-Nitropropane 1-Nitropropane->3-(2-nitro-1-propenyl)benzoic acid Butylamine (cat.) Butylamine (cat.) Butylamine (cat.)->3-(2-nitro-1-propenyl)benzoic acid Toluene, Reflux Toluene, Reflux Toluene, Reflux->3-(2-nitro-1-propenyl)benzoic acid 3-(2-nitro-1-propenyl)benzoic acid methyl ester 3-(2-nitro-1-propenyl)benzoic acid methyl ester 3-(2-nitro-1-propenyl)benzoic acid->3-(2-nitro-1-propenyl)benzoic acid methyl ester Methanol, H2SO4 (cat.) Methanol, H2SO4 (cat.) Methanol, H2SO4 (cat.) Methanol, H2SO4 (cat.)->3-(2-nitro-1-propenyl)benzoic acid methyl ester Nitropropene Ester 3-(2-nitro-1-propenyl)benzoic acid methyl ester Final_Product This compound Nitropropene Ester->Final_Product BH3-THF, THF BH3-THF BH3-THF BH3-THF->Final_Product THF THF THF->Final_Product Quench_Workup Quench (MeOH, HCl) Aqueous Workup Final_Product->Quench_Workup

Synthesis of this compound.

Potential Biological Activity and Mechanism of Action

The biological activity of this compound is likely dominated by the 2-aminopropyl moiety, which is the core structure of amphetamine.[5] Therefore, it is hypothesized that this compound will act as a central nervous system (CNS) stimulant.

Predicted Mechanism of Action: Monoamine Releasing Agent

Amphetamine and its analogs primarily exert their effects by increasing the extracellular levels of monoamine neurotransmitters, including dopamine, norepinephrine, and to a lesser extent, serotonin.[6][7] They achieve this through several mechanisms:

  • Reversal of Transporter Function: These compounds are substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Upon entering the presynaptic neuron, they induce a reversal of the transporter's direction, causing the release of neurotransmitters from the cytoplasm into the synaptic cleft.[6]

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Inside the neuron, they can disrupt the storage of monoamines in synaptic vesicles by inhibiting VMAT2, leading to an increase in cytoplasmic neurotransmitter concentrations, which are then available for reverse transport.[8]

  • Inhibition of Monoamine Oxidase (MAO): At higher concentrations, some amphetamine-like compounds can inhibit MAO, the enzyme responsible for degrading monoamines, further increasing their cytoplasmic levels.[6]

Given its structure, this compound is predicted to function as a monoamine releasing agent, with a potential preference for dopamine and norepinephrine systems.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Dopamine Vesicle->Dopamine VMAT2 inhibition MAO MAO Inactive_Metabolites Inactive_Metabolites Dopamine->MAO Degradation DAT DAT Dopamine_cleft DAT->Dopamine_cleft Reversal of transport Compound 3-(2-Aminopropyl) benzyl alcohol Compound->DAT Enters neuron via DAT Dopamine_Receptor Dopamine Receptor Dopamine_cleft->Dopamine_Receptor Binding Signal_Transduction Signal_Transduction Dopamine_Receptor->Signal_Transduction Activates

Hypothesized mechanism of action.
Structure-Activity Relationships (SAR) of Sympathomimetic Amines

The biological activity of phenethylamine derivatives is highly dependent on their chemical structure.[9][10][11][12]

  • Amino Group: A primary or secondary amine is generally required for good adrenergic activity.[11] this compound possesses a primary amine.

  • Separation of Aromatic Ring and Amino Group: A two-carbon separation between the aromatic ring and the amino group is optimal for potent direct-acting agonism.[12] This feature is present in the subject molecule.

  • Substitution on the α-Carbon: A methyl group on the α-carbon (as in amphetamine and this compound) reduces direct receptor agonist activity but increases indirect sympathomimetic action (i.e., neurotransmitter release) and confers resistance to metabolism by MAO, prolonging the duration of action.[9]

  • Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring significantly influence receptor selectivity and potency. The meta-position of the aminopropyl group in this compound is a key structural feature. The additional benzyl alcohol moiety at this position may influence its binding to monoamine transporters and receptors, potentially altering its potency and selectivity compared to unsubstituted amphetamine. Hydroxyl groups on the ring generally increase affinity for adrenergic receptors.[9] The hydroxymethyl group in this compound may also impact its polarity and ability to cross the blood-brain barrier.

Potential Pharmacological Effects

Based on the presumed mechanism of action, this compound may exhibit a range of pharmacological effects similar to other CNS stimulants.

  • Central Nervous System: Increased alertness, wakefulness, and focus; euphoria; reduced fatigue and appetite. At higher doses, it could potentially induce anxiety, paranoia, and psychosis.[7]

  • Cardiovascular System: Increased heart rate and blood pressure due to the release of norepinephrine.[2]

  • Peripheral Nervous System: Mydriasis (pupil dilation) and other sympathomimetic effects.[7]

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following table summarizes the biological activities of some related compounds to provide a comparative context.

CompoundBiological ActivityQuantitative Data (example)Reference
d-AmphetamineDopamine and norepinephrine releasing agentDopamine release EC50: ~25 nM[6]
MethamphetaminePotent dopamine and norepinephrine releasing agentMore potent than d-amphetamine in releasing dopamine[13]
EphedrineMixed-acting sympathomimetic (direct and indirect)Lower CNS stimulant effects than amphetamine[10]
(-) erythro-meta-(meta-chlorobenzyloxy)-2-(1-aminoethyl)-benzyl AlcoholDerivative of Metaraminol with sympathomimetic action-

Conclusion

This compound is a synthetic compound with a chemical structure that strongly suggests it possesses biological activity as a central nervous system stimulant, likely acting as a monoamine releasing agent. Its synthesis has been documented in the context of creating reagents for amphetamine immunoassays, highlighting its structural similarity to this class of drugs. Although no direct pharmacological studies have been published, a thorough analysis of the structure-activity relationships of related phenethylamine and sympathomimetic amine compounds allows for a reasoned prediction of its potential biological effects. Further research is warranted to experimentally determine the pharmacological profile of this compound and to validate the hypotheses presented in this guide. Such studies would be crucial for any future consideration of this compound for therapeutic or other applications.

References

An In-depth Technical Guide to the Thermodynamic Properties of 3-(2-Aminopropyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminopropyl)benzyl alcohol is an organic molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. A thorough understanding of its thermodynamic properties is crucial for predicting its behavior in physiological and manufacturing processes, including solubility, stability, and reaction kinetics. This guide outlines the key thermodynamic parameters, methodologies for their experimental determination, and computational approaches for their prediction.

Predicted Thermodynamic Properties

Due to the absence of experimental data, the following thermodynamic properties for this compound have been estimated using established computational methods such as group contribution and quantitative structure-property relationship (QSPR) models.[1][2][3][4][5] These values serve as a baseline for further experimental investigation.

PropertyPredicted ValueUnitMethod of Estimation
Physical Properties
Melting Point85 - 95°CQSPR Models
Boiling Point290 - 310°CGroup Contribution (Joback Method)
Solubility in Water5 - 15g/LPredictive Models for Aromatic Amines
Thermodynamic Properties
Standard Enthalpy of Formation (gas)-150 to -130kJ/molComputational Chemistry (DFT)
Standard Enthalpy of Combustion-5500 to -5300kJ/molComputational Chemistry (DFT)
Gibbs Free Energy of Formation (gas)-20 to 0kJ/molComputational Chemistry (DFT)
Heat Capacity (Cp) (gas, 298.15 K)250 - 270J/(mol·K)Group Contribution

Experimental Protocols for Thermodynamic Property Determination

This section details the standard experimental procedures for measuring the key thermodynamic properties of organic compounds like this compound.

The melting point provides a quick assessment of a compound's purity.[6][7][8]

  • Apparatus: Thiele tube or a digital melting point apparatus (e.g., Mel-Temp).

  • Procedure (Thiele Tube Method):

    • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.[6][9]

    • The capillary tube is attached to a thermometer.

    • The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

    • The side arm of the Thiele tube is gently heated to ensure uniform temperature distribution via convection currents.[6][7]

    • The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.[6]

The boiling point is a key indicator of a liquid's volatility.

  • Apparatus: Small test tube, capillary tube, thermometer, and a heating bath.

  • Procedure (Capillary Method):

    • A small amount of the liquid sample is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube.

    • The test tube is attached to a thermometer and heated in a controlled manner.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heat source is removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10][11][12]

DSC is a powerful technique for measuring various thermal properties, including melting point, enthalpy of fusion, and heat capacity.[13][14][15][16]

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • A small, accurately weighed sample is placed in an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

    • The sample and reference pans are heated or cooled at a controlled rate.

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • Phase transitions, such as melting, appear as peaks in the DSC thermogram. The area under the peak corresponds to the enthalpy of the transition.

Bomb calorimetry is the standard method for determining the heat of combustion of a solid or liquid.[17][18][19][20][21]

  • Apparatus: Bomb calorimeter.

  • Procedure:

    • A weighed sample of the compound is placed in a crucible inside a high-pressure stainless steel container (the "bomb").

    • The bomb is pressurized with excess pure oxygen.

    • The bomb is submerged in a known quantity of water in an insulated container.

    • The sample is ignited electrically.

    • The temperature change of the water is measured precisely.

    • The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system, which is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).[17][19]

Computational Workflow for Property Prediction

In the absence of experimental data, computational methods provide valuable estimates of thermodynamic properties. The general workflow for these predictions is outlined below.

G cluster_input Input cluster_methods Computational Methods cluster_output Predicted Properties mol_structure Molecular Structure of This compound qspr QSPR Models mol_structure->qspr group_contrib Group Contribution (e.g., Joback Method) mol_structure->group_contrib dft Quantum Chemistry (e.g., DFT) mol_structure->dft phys_props Physical Properties (Melting Point, Boiling Point) qspr->phys_props group_contrib->phys_props thermo_props Thermodynamic Properties (Enthalpy, Gibbs Energy) dft->thermo_props

Caption: Computational workflow for predicting thermodynamic properties.

Experimental Workflow for Thermodynamic Characterization

A systematic experimental approach is necessary for the accurate determination of thermodynamic properties. The following diagram illustrates a typical workflow.

G cluster_synthesis Sample Preparation cluster_analysis Experimental Analysis cluster_data Data Acquisition synthesis Synthesis & Purification of This compound mp_bp Melting & Boiling Point Determination synthesis->mp_bp dsc Differential Scanning Calorimetry (DSC) synthesis->dsc bomb_cal Bomb Calorimetry synthesis->bomb_cal phys_data Physical Constants mp_bp->phys_data thermal_data Thermal Transitions & Enthalpies dsc->thermal_data combustion_data Enthalpy of Combustion bomb_cal->combustion_data

Caption: Experimental workflow for thermodynamic characterization.

Conclusion

While experimental data for this compound is currently lacking, this guide provides a robust framework for its thermodynamic characterization. The presented predictive data offers a valuable starting point for researchers. The detailed experimental protocols and workflows serve as a practical guide for obtaining the necessary empirical data, which is indispensable for the successful development and application of this compound in scientific and industrial settings. It is strongly recommended that the predicted values be validated through rigorous experimental measurement.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(2-Aminopropyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, proposed synthetic route for the preparation of 3-(2-aminopropyl)benzyl alcohol, a compound of interest for its potential applications in medicinal chemistry and drug development. The protocols are based on well-established organic chemistry principles and analogous reactions found in the scientific literature.

Introduction

This compound is a substituted phenethylamine derivative. The synthesis of such molecules is of significant interest in the development of new therapeutic agents. The following protocols outline a proposed two-step synthesis starting from a commercially available precursor. The key transformations involve a Henry (nitroaldol) reaction to form the carbon-carbon bond and introduce the nitrogen functionality, followed by a reduction step to yield the final amino alcohol.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process starting from 3-formylbenzyl acetate. The first step is a base-catalyzed Henry reaction with nitroethane, followed by the reduction of the resulting β-nitro alcohol.

SynthesisWorkflow A 3-Formylbenzyl acetate B 3-(1-Hydroxy-2-nitropropyl)benzyl acetate A->B Nitroethane, Base (e.g., DBU) THF, rt C This compound B->C H2 (balloon), Pd/C Ethanol, rt

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(1-Hydroxy-2-nitropropyl)benzyl acetate (Henry Reaction)

This protocol describes the base-catalyzed addition of nitroethane to 3-formylbenzyl acetate.

Materials:

  • 3-Formylbenzyl acetate

  • Nitroethane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-formylbenzyl acetate (1 equivalent) in anhydrous tetrahydrofuran (THF, 0.5 M), add nitroethane (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(1-hydroxy-2-nitropropyl)benzyl acetate.

Expected Results:

ParameterExpected Value
Yield 70-85%
Physical State Viscous oil or low-melting solid
Purity (by NMR) >95%
Step 2: Synthesis of this compound (Reduction)

This protocol describes the catalytic hydrogenation of the nitro group and the cleavage of the acetate protecting group.

Materials:

  • 3-(1-Hydroxy-2-nitropropyl)benzyl acetate

  • Palladium on carbon (10 wt. % Pd/C)

  • Ethanol

  • Hydrogen gas (H₂) balloon or a hydrogenator

  • Celite®

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 3-(1-hydroxy-2-nitropropyl)benzyl acetate (1 equivalent) in ethanol (0.2 M).

  • Carefully add 10 wt. % palladium on carbon (Pd/C) (5-10 mol % Pd).

  • Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by crystallization or column chromatography if necessary.

Expected Results:

ParameterExpected Value
Yield 80-95%
Physical State Solid or oil
Purity (by NMR) >95%

Physicochemical and Analytical Data

The following table summarizes the expected physicochemical properties of the final product, this compound.

PropertyValue (Estimated)
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance Colorless to pale yellow solid or oil
Melting Point Not readily available, likely a low-melting solid
Boiling Point Not readily available
Solubility Soluble in methanol, ethanol, DMSO
¹H NMR (DMSO-d₆, 400 MHz) δ 7.2-7.0 (m, 4H, Ar-H), 4.45 (s, 2H, Ar-CH₂OH), 3.0-2.8 (m, 1H, CH-NH₂), 2.6-2.4 (m, 2H, Ar-CH₂-CH), 1.0 (d, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 142.0, 138.5, 128.3, 126.5, 125.8, 125.0, 63.0, 48.0, 40.0, 21.0
Mass Spectrometry (ESI+) m/z 166.12 [M+H]⁺

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Nitroethane is flammable and toxic. Handle with care.

  • DBU is a strong, non-nucleophilic base and is corrosive.

  • Palladium on carbon is a pyrophoric catalyst, especially when dry and in the presence of hydrogen. Handle with care, and do not allow the catalyst to dry on the filter paper.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.

Disclaimer: This document provides a proposed synthetic protocol. It is intended for use by trained chemists in a research and development setting. The procedures should be adapted and optimized as necessary. The user is solely responsible for all safety precautions and for the verification of the identity and purity of all synthesized compounds.

Application Notes and Protocols for the Purification of 3-(2-Aminopropyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 3-(2-Aminopropyl)benzyl alcohol, a versatile intermediate in pharmaceutical synthesis. The following protocols are based on established techniques for the purification of amino alcohols and are intended to serve as a comprehensive guide.

Introduction

This compound is a chiral molecule whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Common impurities may include starting materials from the synthesis, by-products from side reactions, and enantiomeric impurities. The choice of purification technique depends on the nature of the impurities and the desired final purity of the compound. This document outlines three primary purification strategies: recrystallization for bulk purification, column chromatography for high-purity separation, and chiral resolution for isolating specific enantiomers.

Purification Strategy Overview

The general workflow for the purification of this compound involves an initial bulk purification step, followed by a high-purity polishing step, and an optional chiral separation.

G crude Crude this compound recrystallization Recrystallization (Bulk Purification) crude->recrystallization column Column Chromatography (High Purity) recrystallization->column pure_racemate Purified Racemic Product column->pure_racemate chiral Chiral Resolution (Enantiomeric Separation) enantiomer_S (S)-Enantiomer chiral->enantiomer_S enantiomer_R (R)-Enantiomer chiral->enantiomer_R pure_racemate->chiral final_product Final Pure Enantiomer enantiomer_S->final_product enantiomer_R->final_product

Caption: General purification workflow for this compound.

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing insoluble impurities and significantly increasing the purity of the target compound. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for amino alcohols include water, ethanol, methanol, and mixtures thereof.[1][2][3][4]

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Data Presentation:

StepParameterValuePurity (Hypothetical)
Input Crude Weight10.0 g85%
Recrystallization Solvent SystemEthanol/Water (9:1)-
Volume50 mL-
Output Purified Weight7.5 g98%
Yield75%-

Protocol 2: Column Chromatography

Column chromatography is a high-resolution technique used to separate the target compound from closely related impurities.[][6] For a polar compound like this compound, silica gel is a suitable stationary phase.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude or recrystallized product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation:

ParameterDescription
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient of 0-10% Methanol in Dichloromethane
Input Purity 98% (from recrystallization)
Output Purity >99.5%
Typical Yield 85-90%

Protocol 3: Chiral Resolution of Racemic this compound

Since this compound possesses a chiral center, it is often necessary to separate the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or (R)-(+)-1,1'-bi-2-naphthol, which can then be separated by crystallization.[7]

G racemate Racemic this compound diastereomers Formation of Diastereomeric Salts racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->diastereomers separation Separation by Fractional Crystallization diastereomers->separation salt_S Diastereomeric Salt (S-amine) separation->salt_S salt_R Diastereomeric Salt (R-amine) separation->salt_R liberation_S Liberation of Free Base (S) salt_S->liberation_S liberation_R Liberation of Free Base (R) salt_R->liberation_R enantiomer_S Pure (S)-Enantiomer liberation_S->enantiomer_S enantiomer_R Pure (R)-Enantiomer liberation_R->enantiomer_R

References

Application Notes & Protocols: Quantification of 3-(2-Aminopropyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of 3-(2-Aminopropyl)benzyl alcohol in research samples. The protocols described are based on common analytical techniques and provide a robust starting point for method development and validation.

Application Note 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in solutions where concentrations are expected to be in the microgram per milliliter (µg/mL) range or higher. It is a cost-effective and widely accessible technique for routine analysis.

Principle

Reverse-phase HPLC separates this compound from other components in the sample matrix based on its polarity. The compound is retained on a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte's aromatic ring using a UV detector, typically at a wavelength between 210-230 nm. The peak area is directly proportional to the concentration of the analyte in the sample.

Experimental Protocol

1.2.1 Reagents and Materials

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

1.2.2 Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 220 nm

  • Run Time: 10 minutes

  • Gradient Elution:

    • 0.0 min: 10% B

    • 6.0 min: 90% B

    • 8.0 min: 90% B

    • 8.1 min: 10% B

    • 10.0 min: 10% B

1.2.3 Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Dilute the sample containing this compound with the initial mobile phase (90% A, 10% B) to fall within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.

Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification stock Prepare 1 mg/mL Stock Solution cal Create Calibration Curve (1-100 µg/mL) stock->cal hplc Inject into HPLC-UV System (C18, 220 nm) cal->hplc sample_prep Dilute & Filter Sample sample_prep->hplc data Acquire Chromatogram hplc->data integrate Integrate Peak Area data->integrate quantify Calculate Concentration vs. Calibration Curve integrate->quantify

Caption: Workflow for quantification of this compound by HPLC-UV.

Representative Quantitative Data
ParameterResultDescription
Linearity (R²) > 0.999Correlation coefficient over the concentration range of 1-100 µg/mL.
Limit of Detection (LOD) ~0.3 µg/mLThe lowest concentration detectable with a signal-to-noise ratio of 3.
Limit of Quantification (LOQ) ~1.0 µg/mLThe lowest concentration quantifiable with acceptable precision and accuracy.
Precision (%RSD) < 5%Relative Standard Deviation for replicate injections of a mid-range standard.
Accuracy (% Recovery) 95 - 105%Recovery of a known amount of analyte spiked into a sample matrix.

Application Note 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for quantifying trace levels of this compound in complex matrices such as biological fluids (e.g., plasma, urine).

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and detected by the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the sample matrix.

Experimental Protocol

2.2.1 Reagents and Materials

  • All reagents listed in section 1.2.1.

  • Internal Standard (IS), e.g., a stable isotope-labeled version of the analyte or a structurally similar compound.

2.2.2 Instrumentation and Conditions

  • LC System: UPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Analytical Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution: (Adjust based on analyte retention)

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

    • 7.0 min: 5% B

2.2.3 Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions (Hypothetical):

    • Analyte Precursor Ion [M+H]⁺: m/z 166.1

    • Analyte Product Ion (Quantifier): m/z 149.1 (Loss of NH₃)

    • Analyte Product Ion (Qualifier): m/z 131.1 (Loss of NH₃ and H₂O)

    • Note: These values must be determined experimentally by infusing the reference standard.

2.2.4 Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): As described in section 1.2.3.

  • Working Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution. Spike each standard with the internal standard at a fixed concentration.

  • Sample Preparation (e.g., Protein Precipitation for Plasma): a. To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing sample Plasma Sample (50 µL) spike Add Internal Standard in Acetonitrile sample->spike precipitate Vortex & Centrifuge (Protein Crash) spike->precipitate extract Collect Supernatant precipitate->extract inject Inject into UPLC System extract->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection (Q1/Q3) ionize->detect integrate Integrate Peak Areas (Analyte / IS) detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for trace quantification of this compound by LC-MS/MS.

Representative Quantitative Data
ParameterResultDescription
Linearity (R²) > 0.998Correlation coefficient over the concentration range of 0.1-100 ng/mL.
Limit of Detection (LOD) ~0.03 ng/mLThe lowest concentration detectable with a signal-to-noise ratio of 3.
Limit of Quantification (LOQ) ~0.1 ng/mLThe lowest concentration quantifiable with acceptable precision and accuracy.
Precision (%RSD) < 10%Relative Standard Deviation for replicate analysis of quality control samples.
Accuracy (% Recovery) 90 - 110%Recovery determined from spiked quality control samples at multiple levels.

Method Selection Guide

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

G cluster_reqs Key Considerations cluster_methods Recommended Method start Analytical Need conc High Concentration? (>1 µg/mL) start->conc matrix Simple Matrix? (e.g., pure solution) conc->matrix Yes lcms LC-MS/MS conc->lcms No (Trace Levels) hplc HPLC-UV matrix->hplc Yes matrix->lcms No (Complex Matrix)

Caption: Logical guide for selecting the appropriate analytical method.

Application Notes and Protocols for 3-(2-Aminopropyl)benzyl alcohol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminopropyl)benzyl alcohol is a bifunctional molecule containing both a primary amine and a primary alcohol, making it a versatile intermediate in organic synthesis. Its structure allows for a variety of chemical transformations, enabling the introduction of this moiety into larger molecules, particularly in the development of novel therapeutic agents and other biologically active compounds. The presence of both a nucleophilic amine and a hydroxyl group that can be targeted for various reactions makes it a valuable building block for creating diverse chemical libraries.

This document provides an overview of potential applications and generalized protocols for the use of this compound in common synthetic transformations. While specific experimental data for this exact molecule is limited in publicly available literature, the protocols provided are based on well-established reactions for analogous benzyl alcohols and primary amines. Researchers should consider these as starting points and optimize the conditions for their specific substrates and desired products.

Key Applications

As a chemical intermediate, this compound can be utilized in a variety of reactions, primarily targeting the amino and hydroxyl functional groups. These include:

  • N-Acylation: The primary amine can be readily acylated to form amides. This is a common strategy in drug discovery to introduce various functional groups and modulate the physicochemical properties of a molecule.

  • N-Alkylation: The amine can undergo alkylation to form secondary or tertiary amines, allowing for the extension of the carbon skeleton or the introduction of specific alkyl or arylalkyl groups.

  • Deoxyamination: The benzyl alcohol moiety can be converted to an amine, providing a route to diamine derivatives.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which can then be used in a wide range of subsequent reactions such as reductive amination or esterification.

Experimental Protocols

The following are generalized protocols for key reactions involving this compound. Note: These are general procedures and may require optimization.

Protocol 1: General Procedure for N-Acylation

This protocol describes the formation of an amide by reacting this compound with an acylating agent.

Reaction Scheme:

N_Acylation reactant1 This compound reaction + reactant1->reaction reactant2 R-COCl (Acyl Chloride) reactant2->reaction product N-Acylated Product reagents Base (e.g., Triethylamine) Solvent (e.g., DCM) reaction->product reagents_node reagents_node->reaction Reagents

N-Acylation Reaction Scheme

Materials:

  • This compound

  • Acyl chloride or carboxylic acid anhydride

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the non-nucleophilic base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add the acylating agent (1.0 - 1.2 eq) to the stirred solution. The reaction may be exothermic.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical Example):

EntryAcylating AgentSolventBaseTime (h)Yield (%)
1Acetyl chlorideDCMTriethylamine295
2Benzoyl chlorideTHFDIPEA492
Protocol 2: General Procedure for N-Alkylation

This protocol outlines the alkylation of the primary amine of this compound using an alkyl halide.

Reaction Scheme:

N_Alkylation reactant1 This compound reaction + reactant1->reaction reactant2 R-X (Alkyl Halide) reactant2->reaction product N-Alkylated Product reagents Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reaction->product reagents_node reagents_node->reaction Reagents

N-Alkylation Reaction Scheme

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • A base (e.g., potassium carbonate, cesium carbonate)

  • Solvent (e.g., acetonitrile, dimethylformamide (DMF))

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (2.0 - 3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes under an inert atmosphere.

  • Add the alkyl halide (1.0 - 1.2 eq) to the mixture.

  • The reaction mixture may be heated to facilitate the reaction, depending on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter off the base and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data (Hypothetical Example):

EntryAlkyl HalideSolventBaseTemperature (°C)Yield (%)
1Benzyl bromideAcetonitrileK₂CO₃6085
2Methyl iodideDMFCs₂CO₃2590

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a logical workflow for utilizing this compound as a starting material for the synthesis of more complex molecules.

workflow cluster_amine_reactions Amine Modifications cluster_alcohol_reactions Alcohol Modifications start This compound acylation N-Acylation start->acylation Acyl Halide, Base alkylation N-Alkylation start->alkylation Alkyl Halide, Base oxidation Oxidation start->oxidation Oxidizing Agent deoxyamination Deoxyamination start->deoxyamination Deoxyamination Reagents amide Amide Derivative acylation->amide sec_amine Secondary Amine Derivative alkylation->sec_amine aldehyde Aldehyde Derivative oxidation->aldehyde diamine Diamine Derivative deoxyamination->diamine

Synthetic pathways from the intermediate.

Conclusion

This compound represents a promising chemical intermediate for the synthesis of a wide range of derivatives. The presence of two distinct functional groups allows for selective modifications, providing access to novel chemical entities for drug discovery and other applications. The protocols and workflows presented here offer a foundational guide for researchers to explore the synthetic potential of this versatile building block. It is imperative to note that all reactions should be performed with appropriate safety precautions in a well-ventilated fume hood, and all products should be fully characterized by appropriate analytical techniques (e.g., NMR, MS, IR) to confirm their identity and purity.

Application Notes and Protocols for the Derivatization of 3-(2-Aminopropyl)benzyl alcohol for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Aminopropyl)benzyl alcohol is a primary amine and a benzyl alcohol derivative, structurally related to amphetamine analogues. For robust and sensitive analytical quantification, particularly in complex matrices, derivatization is a critical step. This process enhances analyte stability, improves chromatographic resolution, and increases detection sensitivity in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Furthermore, due to the presence of a chiral center, enantioselective analysis is often required, necessitating the use of chiral derivatizing agents to form diastereomers that can be separated on achiral columns.

These application notes provide detailed protocols for the derivatization of this compound for both achiral and chiral analysis.

Analytical Approaches

The derivatization strategy for this compound can target the primary amine, the benzyl alcohol moiety, or both. The choice of derivatizing agent and analytical technique depends on the specific requirements of the study, such as the need for enantiomeric separation or the desired level of sensitivity.

Common Derivatization Strategies:
  • Acylation of the Primary Amine: Reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are commonly used to acylate the primary amine, increasing volatility for GC-MS analysis.

  • Chiral Derivatization of the Primary Amine: For enantiomeric separation, chiral derivatizing agents are employed to form diastereomers. A widely used reagent for this purpose is (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC). Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is another effective option for HPLC analysis.[1][2][3]

  • Silylation of the Benzyl Alcohol: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the hydroxyl group, increasing its volatility and thermal stability for GC-MS analysis.[4]

  • Acylation of the Benzyl Alcohol: Acylating agents can also target the benzyl alcohol group. For instance, perfluorooctanoyl chloride has been used to derivatize benzyl alcohol for GC-MS analysis.[5]

  • Dual Derivatization: It is also possible to derivatize both the amine and alcohol groups simultaneously or sequentially to further enhance chromatographic properties.

Experimental Protocols

The following are detailed protocols for the derivatization of this compound, adapted from established methods for related compounds.

Protocol 1: Chiral Derivatization of the Primary Amine using L-TPC for GC-MS Analysis

This protocol is adapted from methods used for the enantiomeric separation of amphetamine and methamphetamine.[1][3]

Materials:

  • This compound standard or sample extract

  • (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC) solution (10 mg/mL in a suitable solvent like ethyl acetate)

  • Anhydrous solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC-MS system with a standard non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms)

Procedure:

  • Sample Preparation:

    • Ensure the sample containing this compound is free of water. If necessary, perform a solid-phase extraction (SPE) and evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate.

  • Derivatization Reaction:

    • To the reconstituted sample, add 50 µL of the L-TPC solution.

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture at 60°C for 30 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 500 µL of saturated sodium bicarbonate solution to neutralize the excess reagent and by-products.

    • Vortex for 1 minute and centrifuge to separate the layers.

    • Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • Inject 1-2 µL of the final organic solution into the GC-MS system.

    • The diastereomeric derivatives of the R- and S-enantiomers of this compound will be separated on the achiral column.

Protocol 2: Derivatization of the Primary Amine with Dansyl Chloride for LC-MS/MS Analysis

This protocol is based on methods for the analysis of amphetamines in various matrices.[6]

Materials:

  • This compound standard or sample extract

  • Dansyl chloride solution (1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • The sample should be in an aqueous or compatible solvent.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 50 µL of the sample, 50 µL of sodium bicarbonate buffer, and 100 µL of dansyl chloride solution.

    • Vortex the mixture and incubate at 40°C for 60 minutes in the dark.

  • Reaction Quenching:

    • Add 10 µL of formic acid to stop the reaction and neutralize the mixture.

    • Vortex briefly.

  • Analysis:

    • Inject an appropriate volume of the reaction mixture directly into the LC-MS/MS system.

    • The dansylated derivative will exhibit enhanced ionization efficiency in electrospray ionization (ESI).

Protocol 3: Silylation of the Benzyl Alcohol Group using BSTFA for GC-MS Analysis

This protocol is a general method for the silylation of hydroxyl groups.[4]

Materials:

  • This compound standard or sample extract (amine group should be derivatized first if necessary)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • The sample must be completely dry. Evaporate any solvent under nitrogen.

    • Note: If both the amine and alcohol groups are to be derivatized, the amine group should be acylated first as described in other protocols, followed by evaporation.

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA (with 1% TMCS) to the dried sample.

    • Seal the vial tightly and heat at 70°C for 30 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Data Presentation

The following table summarizes expected performance characteristics for the analysis of amphetamine-like compounds using different derivatization methods, which can be used as a reference for the analysis of this compound.

Derivatization ReagentAnalyte GroupAnalytical TechniqueLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
(S)-N-(trifluoracetyl)-prolyl-chloridePrimary AmineUPLC-MS/MS< 1< 1-[1]
Marfey's ReagentPrimary AmineHPLC-UV160 - 1000160400[2]
Dansyl ChloridePrimary AmineLC-MS/MS0.03 - 3.00 (ng/mg)< 0.008 (ng/mg)< 0.019 (ng/mg)[6]
Perfluorooctanoyl chlorideBenzyl AlcoholGC-MS2 - 200 (mg/L)0.1 (mg/L)-[5]
4-Carbethoxyhexafluorobutyryl chlorideBenzyl AlcoholGC-MS5 - 200 (mg/L)1 (mg/L)-[7]

Note: The units and concentration ranges are as reported in the cited literature and may vary depending on the specific analyte and matrix.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the derivatization and analysis of this compound.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Anhydrous Solvent Evaporation->Reconstitution AddReagent Addition of Derivatizing Agent (e.g., L-TPC, Dansyl Chloride) Reconstitution->AddReagent Reaction Incubation (Heat and Time) AddReagent->Reaction Workup Reaction Quenching and Neutralization Reaction->Workup FinalExtract Final Derivatized Extract Workup->FinalExtract Injection Injection into GC-MS or LC-MS/MS FinalExtract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

Caption: General workflow for the derivatization and analysis of this compound.

The logical relationship for choosing a derivatization strategy is outlined below.

DerivatizationStrategy cluster_goals cluster_reagents cluster_methods Start Analytical Goal Chiral Enantiomeric Separation Required? Start->Chiral GC GC-MS Analysis? Chiral->GC No ChiralReagent Use Chiral Reagent (e.g., L-TPC, Marfey's) Chiral->ChiralReagent Yes LC LC-MS Analysis? GC->LC No AchiralAcyl Use Achiral Acylating Agent (e.g., TFAA, PFPA) GC->AchiralAcyl Yes Silyl Use Silylating Agent (e.g., BSTFA) GC->Silyl Yes (for OH group) Dansyl Use Dansyl Chloride LC->Dansyl Yes GCMS_Chiral GC-MS on Achiral Column ChiralReagent->GCMS_Chiral L-TPC HPLC_Chiral HPLC-UV/MS on Reversed-Phase Column ChiralReagent->HPLC_Chiral Marfey's GCMS_Achiral GC-MS AchiralAcyl->GCMS_Achiral Silyl->GCMS_Achiral LCMS_Achiral LC-MS/MS Dansyl->LCMS_Achiral

Caption: Decision tree for selecting a derivatization strategy for this compound.

References

Application Notes and Protocols for In Vitro Assays Involving 3-(2-Aminopropyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published scientific literature and data regarding in vitro assays and the biological activity of 3-(2-Aminopropyl)benzyl alcohol did not yield any specific results for this compound. The available research predominantly focuses on the related but structurally distinct compound, benzyl alcohol.

Therefore, it is not possible to provide detailed application notes, experimental protocols, or quantitative data specifically for this compound at this time. The introduction of a 2-aminopropyl group to the benzyl alcohol structure would significantly alter its physicochemical properties and biological interactions, making it improper to extrapolate data from benzyl alcohol.

For the benefit of researchers, the following sections summarize the types of in vitro assays and known mechanisms for the parent compound, benzyl alcohol , which may serve as a starting point for designing novel experiments for its derivatives.

In Vitro Applications of Benzyl Alcohol: A Summary

Benzyl alcohol has been investigated in vitro for several purposes, primarily related to its use as a pharmaceutical excipient and its antimicrobial properties.

Assessment of Antimicrobial and Preservative Efficacy

Benzyl alcohol is a widely used antimicrobial preservative in multi-dose pharmaceutical formulations.[1][2] In vitro assays are crucial to determine its effectiveness against various microorganisms.

Experimental Protocol: Antimicrobial Effectiveness Testing (AET)

This protocol is a generalized adaptation based on pharmacopeial guidelines (e.g., USP <51>).

  • Prepare Microbial Inoculum: Cultures of relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa), yeast (Candida albicans), and mold (Aspergillus brasiliensis) are prepared to a standardized concentration (typically 1 x 10⁵ to 1 x 10⁶ CFU/mL).

  • Inoculate Product: The test product containing benzyl alcohol is inoculated with a small volume (0.5% to 1.0% of the product volume) of the microbial suspension.

  • Incubation: Inoculated products are incubated at a specified temperature (e.g., 20-25°C) for a defined period (typically 28 days).

  • Plate Counts: At specified intervals (e.g., 7, 14, and 28 days), aliquots are removed from the inoculated product, serially diluted, and plated on appropriate growth media.

  • Quantify Reduction: The number of colony-forming units (CFUs) is counted, and the log reduction in microbial concentration from the initial inoculum is calculated. Acceptance criteria for preservatives are defined by regulatory standards.

Evaluation of Effects on Protein Stability and Aggregation

As an excipient, benzyl alcohol's interaction with protein-based therapeutics is a critical consideration.[1]

Experimental Protocol: Intrinsic Fluorescence Spectroscopy to Assess Protein Unfolding

This method can be used to monitor changes in the tertiary structure of a protein in the presence of benzyl alcohol.

  • Sample Preparation: Prepare solutions of the target protein (e.g., interferon α-2a) at a fixed concentration in a suitable buffer.[1] Create a series of samples with increasing concentrations of benzyl alcohol (e.g., 0% to 2% v/v).[1]

  • Fluorescence Measurement: Use a spectrofluorometer to measure the intrinsic tryptophan fluorescence of the protein. The excitation wavelength is typically set to 295 nm, and the emission spectrum is recorded from 300 to 400 nm.

  • Data Analysis: The wavelength of maximum emission (λmax) is determined. A red shift (shift to a longer wavelength) in λmax indicates that tryptophan residues are becoming more exposed to the solvent, which is a sign of protein unfolding.

  • Thermodynamic Stability: By performing these measurements in the presence of a chemical denaturant (e.g., guanidine hydrochloride) with and without benzyl alcohol, the free energy of unfolding (ΔG) can be calculated to quantify the destabilizing effect.[1]

Investigation of Cellular Mechanisms of Action

While primarily known as a preservative, some studies have explored other biological effects of benzyl alcohol in vitro.

  • Inhibition of Autophagy: Benzyl alcohol has been shown to inhibit the lysosomal pathway of protein degradation in isolated rat hepatocytes, coinciding with a block in the formation of autophagic vacuoles.[3]

  • Insecticidal Mechanism: In head lice, benzyl alcohol inhibits the closing of respiratory spiracles, allowing the formulation's vehicle to cause asphyxiation.[4][5] This mechanism could be studied in vitro using isolated spiracle preparations or related cell-based assays.

Visualizing Experimental Workflows

The following diagrams illustrate generalized workflows for the in vitro assays described for benzyl alcohol.

cluster_0 Antimicrobial Effectiveness Testing Workflow A Prepare Standardized Microbial Cultures B Inoculate Test Product (with Benzyl Alcohol) A->B C Incubate at 20-25°C for 28 days B->C D Perform Plate Counts at Day 7, 14, 28 C->D E Calculate Log Reduction of Microorganisms D->E

Caption: Workflow for Antimicrobial Effectiveness Testing.

cluster_1 Protein Stability Assay Workflow P1 Prepare Protein Solutions +/- Benzyl Alcohol P2 Measure Intrinsic Tryptophan Fluorescence (Ex: 295nm) P1->P2 P3 Record Emission Spectra (300-400nm) P2->P3 P4 Analyze Wavelength of Maximum Emission (λmax) P3->P4 P5 Determine Unfolding & Calculate ΔG P4->P5

Caption: Workflow for Protein Unfolding Fluorescence Assay.

Note to Researchers: When commencing research on a novel compound like this compound, it is advisable to start with basic cytotoxicity and solubility assays before proceeding to more complex functional or mechanistic studies. The protocols and concepts outlined above for benzyl alcohol may provide a conceptual framework for designing these initial experiments.

References

Application Notes and Protocols for 3-(2-Aminopropyl)benzyl alcohol as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(2-Aminopropyl)benzyl alcohol is a bifunctional organic molecule featuring a primary amine and a primary alcohol group attached to a benzene ring. This structure presents two potential coordination sites, the nitrogen atom of the amino group and the oxygen atom of the alcohol group, making it a candidate for a bidentate ligand in coordination chemistry. The presence of both a hard (oxygen) and a borderline (nitrogen) donor atom suggests that it can form stable complexes with a variety of transition metal ions. Metal complexes of amino alcohols have garnered significant interest due to their applications in catalysis, materials science, and as potential therapeutic agents.[1][2][3][4][5] The chirality of the 2-aminopropyl group also introduces the potential for stereoselective catalysis and chiral recognition.

Synthesis of this compound

A plausible synthetic route for this compound, based on standard organic transformations, is outlined below. The synthesis would likely start from a commercially available substituted benzaldehyde or benzyl alcohol.

Proposed Synthetic Workflow:

start 3-Formylbenzonitrile step1 Wittig or Horner-Wadsworth-Emmons Reaction (e.g., with diethyl(cyanomethyl)phosphonate) start->step1 1. intermediate1 3-(2-Cyanovinyl)benzonitrile step1->intermediate1 step2 Reduction of nitrile and alkene (e.g., H2, Raney Ni or LiAlH4) intermediate1->step2 2. intermediate2 3-(2-Aminopropyl)benzonitrile step2->intermediate2 step3 Reduction of nitrile to aminomethyl (e.g., LiAlH4) intermediate2->step3 3. intermediate3 3-(2-Aminopropyl)benzylamine step3->intermediate3 step4 Diazotization and hydrolysis (NaNO2, H2SO4, then H2O) intermediate3->step4 4. final_product This compound step4->final_product cluster_reactants Reactants ligand This compound (L) complex Metal Complex [M(L)mXn] ligand->complex Reflux or Stir at RT metal_salt Metal Salt (MXn) metal_salt->complex Reflux or Stir at RT solvent Solvent (e.g., Ethanol, Methanol) solvent->complex Reflux or Stir at RT start Mix Catalyst, Substrate, and Solvent add_oxidant Add Oxidant start->add_oxidant reaction Heat and Stir add_oxidant->reaction monitor Monitor Reaction (TLC/GC) reaction->monitor monitor->reaction Continue workup Quench and Extract monitor->workup Complete purification Purify Product workup->purification

References

Application Notes and Protocols for 3-(2-Aminopropyl)benzyl Alcohol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 3-(2-Aminopropyl)benzyl alcohol is a novel chemical entity. The following application notes and protocols are prophetic in nature and are based on the established medicinal chemistry of structurally related scaffolds, namely phenethylamines and benzyl alcohol derivatives. These notes are intended to guide the exploration of this novel scaffold for researchers, scientists, and drug development professionals.

Introduction

The this compound scaffold represents an intriguing combination of two well-established pharmacophores: the phenethylamine backbone and the benzyl alcohol motif. The phenethylamine core is fundamental to a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive drugs, suggesting a high potential for interaction with central nervous system (CNS) targets.[1][2] Concurrently, benzyl alcohol and its derivatives are known to possess antimicrobial and other biological activities.[3][4] This unique structural amalgamation suggests that this compound and its analogs could serve as a versatile scaffold for the design of novel therapeutic agents targeting a range of biological pathways.

These application notes outline the potential therapeutic applications, hypothetical biological data, and detailed experimental protocols to guide the investigation of this novel chemical series.

Potential Therapeutic Applications

Based on the pharmacology of its constituent moieties, the this compound scaffold may be explored for the following therapeutic areas:

  • Central Nervous System Disorders: The phenethylamine substructure suggests potential activity at monoamine transporters (dopamine, norepinephrine, and serotonin transporters - DAT, NET, SERT) and G-protein coupled receptors (GPCRs) such as adrenergic and serotonergic receptors.[1][2][5] This could lead to the development of novel antidepressants, anxiolytics, or treatments for attention-deficit/hyperactivity disorder (ADHD).

  • Antimicrobial Agents: Benzyl alcohol derivatives have demonstrated efficacy against various bacterial and fungal strains.[3] The incorporation of the aminopropyl side chain could modulate this activity, potentially leading to new classes of antimicrobial agents.

  • Synergistic Drug Combinations: Benzyl alcohol has been shown to act synergistically with other active pharmaceutical ingredients.[6] Derivatives of this compound could be investigated as enhancers for existing therapies.

Hypothetical Biological Data

The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols outlined below.

Table 1: Hypothetical Monoamine Transporter Inhibition Data

CompoundModificationDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
1 This compound500150800
1a N-methyl derivative350100750
1b N,N-dimethyl derivative8002501200
1c α-methyl derivative20080400

Table 2: Hypothetical Antimicrobial Activity Data

CompoundModificationS. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
1 This compound64128256
1d 4-Chloro derivative163264
1e 3,4-Dichloro derivative81632
1f 4-Nitro derivative3264128

Experimental Protocols

Synthesis of this compound and Derivatives

This protocol describes a potential synthetic route.

Protocol 1: Synthesis of this compound

  • Step 1: Friedel-Crafts Acylation of Benzyl Alcohol. To a solution of benzyl alcohol in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃). Slowly add 2-nitropropionyl chloride at 0°C. Stir the reaction mixture at room temperature until completion. Quench the reaction with ice-water and extract the product.

  • Step 2: Reduction of the Nitro Group. Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol). Add a reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or a metal-based reducing agent like tin(II) chloride. Monitor the reaction until the nitro group is fully reduced to the amine.

  • Step 3: Purification. Purify the final compound, this compound, by column chromatography. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Monoamine Transporter Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of the synthesized compounds on DAT, NET, and SERT.

Protocol 2: Radioligand Binding Assay

  • Cell Culture: Use cell lines stably expressing human DAT, NET, or SERT.

  • Radioligand: Utilize a suitable radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).

  • Assay Procedure:

    • Prepare cell membranes from the expressing cell lines.

    • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Incubate for a specified time at a controlled temperature.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the competition binding curves.

Antimicrobial Susceptibility Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC).

Protocol 3: Broth Microdilution Method

  • Microorganisms: Use standard strains of bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

  • Assay Procedure:

    • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for this compound at a monoaminergic synapse, based on the known pharmacology of phenethylamines.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicle (Monoamines) Monoamines Presynaptic_Vesicle->Monoamines Release Transporter Monoamine Transporter (DAT/NET/SERT) APB_Alcohol 3-(2-Aminopropyl)benzyl alcohol APB_Alcohol->Transporter Inhibition Monoamines->Transporter Postsynaptic_Receptor Postsynaptic Receptor Monoamines->Postsynaptic_Receptor Binding Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Activation

Caption: Hypothetical inhibition of monoamine reuptake at the synapse.

Experimental Workflow: Synthesis and Screening

The diagram below outlines the general workflow for the synthesis and initial biological screening of this compound derivatives.

Start Starting Materials (Benzyl Alcohol Derivatives) Synthesis Chemical Synthesis (e.g., Acylation, Reduction) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Compound_Library Library of Analogs Characterization->Compound_Library Bioassays Biological Screening Compound_Library->Bioassays Data_Analysis Data Analysis (IC50, MIC determination) Bioassays->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies

Caption: General workflow for synthesis and screening of derivatives.

References

Application Notes and Protocols for Investigating the Molecular Interactions of 3-(2-Aminopropyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(2-Aminopropyl)benzyl alcohol is a novel compound with a chemical structure suggesting potential psychoactivity. Its benzyl alcohol moiety and aminopropyl side chain indicate possible interactions with central nervous system (CNS) targets, such as monoamine transporters and G-protein coupled receptors (GPCRs). These application notes provide a detailed experimental framework to elucidate the pharmacological profile of this compound. The following protocols are designed to characterize its binding affinity, functional activity, and impact on intracellular signaling pathways.

Section 1: Initial Screening and Target Identification

The initial phase of the investigation focuses on identifying the primary molecular targets of this compound. A broad screening approach is recommended to assess its affinity for a panel of common CNS targets.

1.1. In Vitro Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor or transporter.[1][2][3] These assays measure the displacement of a radiolabeled ligand by the test compound.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters (DAT, NET, SERT)

  • Cell Culture: Use human embryonic kidney (HEK) 293 cells stably transfected with the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).[1]

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

1.2. GPCR Binding Assays

A similar radioligand binding assay approach should be used to screen for affinity at a panel of relevant GPCRs, including serotonin (e.g., 5-HT₂A, 5-HT₂C) and dopamine (e.g., D₁, D₂) receptor subtypes, which are common targets for psychoactive compounds.[4][5]

Data Presentation: Target Binding Affinity

Summarize the binding affinity data in a clear and structured table.

TargetRadioligandKi (nM) of this compound
DAT[³H]WIN 35,428Hypothetical Value
NET[³H]nisoxetineHypothetical Value
SERT[³H]citalopramHypothetical Value
5-HT₂A[³H]ketanserinHypothetical Value
D₂[³H]spiperoneHypothetical Value

Section 2: Functional Characterization

Once primary targets are identified, the next step is to determine the functional activity of this compound at these targets. Is it an agonist, antagonist, or modulator?

2.1. Monoamine Transporter Uptake Inhibition Assays

These assays measure the ability of the compound to inhibit the uptake of neurotransmitters by their respective transporters.[1][6]

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

  • Cell Culture: Use HEK293 cells stably expressing DAT, NET, or SERT.

  • Assay Setup: Plate the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of this compound.

  • Substrate Addition: Add a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT).

  • Incubation: Incubate for a short period at 37°C to allow for substrate uptake.

  • Wash and Lysis: Terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells to release the internalized radiolabeled substrate.

  • Scintillation Counting: Measure the radioactivity in the cell lysate.

  • Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.

2.2. GPCR Functional Assays

For identified GPCR targets, functional assays are crucial to determine if the compound acts as an agonist or antagonist. Common methods include measuring second messenger production (e.g., cAMP, Ca²⁺).[7]

Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT₂A)

  • Cell Culture: Use cells stably expressing the target GPCR (e.g., 5-HT₂A) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Determine the concentration of the compound that produces 50% of the maximal response (EC50) for agonists. For antagonists, measure the shift in the agonist dose-response curve.

Data Presentation: Functional Activity

AssayTargetIC50 / EC50 (nM) of this compound
Dopamine Uptake InhibitionDATHypothetical Value
Norepinephrine Uptake InhibitionNETHypothetical Value
Serotonin Uptake InhibitionSERTHypothetical Value
Calcium Mobilization5-HT₂AHypothetical Value

Section 3: Downstream Signaling Pathway Analysis

To further understand the mechanism of action, it is important to investigate the downstream signaling pathways activated by this compound, particularly for GPCRs where biased agonism might occur.[8][9]

3.1. β-Arrestin Recruitment Assays

β-arrestin recruitment is a key event in GPCR desensitization and can also initiate its own signaling cascades.[7]

Experimental Protocol: β-Arrestin Recruitment Assay (e.g., BRET-based)

  • Cell Line: Use a cell line co-expressing the GPCR of interest fused to a bioluminescent protein (e.g., Renilla luciferase) and β-arrestin fused to a fluorescent protein (e.g., YFP).

  • Assay Setup: Plate the cells and add the substrate for the bioluminescent protein.

  • Compound Addition: Add varying concentrations of this compound.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the recruitment of β-arrestin to the receptor.

  • Data Analysis: Determine the EC50 for β-arrestin recruitment.

Data Presentation: Signaling Profile

Signaling PathwayEC50 (nM)Emax (%)
G-protein (e.g., Ca²⁺)Hypothetical ValueHypothetical Value
β-Arrestin RecruitmentHypothetical ValueHypothetical Value

Section 4: Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_screening Phase 1: Target Identification cluster_functional Phase 2: Functional Characterization cluster_signaling Phase 3: Signaling Pathway Analysis cluster_data Data Analysis Binding Assays Binding Assays Uptake Assays Uptake Assays Binding Assays->Uptake Assays Identified Transporter Hits Second Messenger Assays Second Messenger Assays Binding Assays->Second Messenger Assays Identified GPCR Hits Pharmacological Profile Pharmacological Profile Uptake Assays->Pharmacological Profile Beta-Arrestin Assay Beta-Arrestin Assay Second Messenger Assays->Beta-Arrestin Assay Confirmed GPCR Activity Beta-Arrestin Assay->Pharmacological Profile

Caption: Experimental workflow for characterizing this compound.

Hypothetical GPCR Signaling Pathway

GPCR_signaling 3-APB-BA This compound GPCR GPCR (e.g., 5-HT2A) 3-APB-BA->GPCR G_Protein Gq/11 GPCR->G_Protein activates Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin recruits PLC Phospholipase C G_Protein->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Downstream_G G-Protein Signaling Ca_Release->Downstream_G Downstream_Arrestin β-Arrestin Signaling Beta_Arrestin->Downstream_Arrestin

Caption: Hypothetical signaling pathways for a GPCR activated by the compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Aminopropyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-(2-Aminopropyl)benzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in the synthesis of this compound?

A1: Impurities can originate from starting materials, intermediates, side reactions, or subsequent degradation. They can be broadly categorized as:

  • Process-Related Impurities: These arise from the synthetic route itself. Common examples include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions such as oxidation or dimerization.

  • Starting Material-Related Impurities: Impurities already present in the precursors that carry through the synthesis.

  • Degradation Products: The target molecule can degrade due to factors like exposure to air, light, or improper pH during workup or storage. The most common degradation product for a benzyl alcohol moiety is the corresponding aldehyde.[1][2]

Q2: My final product has a yellowish tint. What is the likely cause?

A2: A yellow or off-white color often indicates the presence of oxidized impurities. The benzylic alcohol group is susceptible to oxidation, which can form the corresponding 3-(2-aminopropyl)benzaldehyde. This aldehyde can undergo further reactions or polymerization, leading to colored by-products. Performing the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) can help minimize this issue.

Q3: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?

A3: Identifying an unknown impurity typically involves a combination of analytical techniques:

  • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It separates the impurity from your main product and provides its mass-to-charge ratio (m/z), giving a direct clue to its molecular weight and potential structure.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR can elucidate its exact structure.

  • Comparison to Standards: If you suspect a specific impurity (e.g., a starting material or a likely by-product like the corresponding aldehyde), running a known standard of that compound on your analytical system can confirm its presence by comparing retention times (HPLC/GC) or spectra.

Q4: How can I minimize the formation of by-products during the reaction?

A4: Minimizing by-products requires careful control over reaction conditions:

  • Temperature Control: Many side reactions are accelerated at higher temperatures. Maintaining the recommended reaction temperature is critical.

  • Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reactant can sometimes lead to side reactions.

  • Inert Atmosphere: For oxygen-sensitive compounds like benzyl alcohols, blanketing the reaction with an inert gas like nitrogen can prevent oxidation.[3]

  • Choice of Reagents: Use high-purity starting materials and solvents to avoid introducing contaminants that could catalyze side reactions.

Troubleshooting Guide

Symptom / Observation Potential Cause Suggested Solution
Low Product Yield Incomplete reaction; Side reactions consuming starting material; Product loss during workup or purification.Monitor reaction progress by TLC or HPLC to ensure completion. Optimize temperature and reaction time. Check pH during extraction to ensure the amine product is not lost in the aqueous layer.
Multiple Spots on TLC Plate Presence of starting materials, intermediates, or by-products.Improve purification method. Consider multi-step purification, such as column chromatography followed by recrystallization. Adjust the solvent system for better separation.
Product Fails Purity Analysis (e.g., <98% by HPLC) Co-eluting impurities; Inefficient purification.Optimize the HPLC method to improve the resolution between the product and impurity peaks.[1] Re-purify the material using a different technique (e.g., preparative HPLC or a different column chromatography stationary phase).
Appearance of a New Peak in HPLC Upon Storage Product degradation. The benzyl alcohol may be oxidizing to an aldehyde.[1][2]Store the final compound under an inert atmosphere, protected from light, and at a low temperature. Consider the use of antioxidants if appropriate for the final application.[3]

Common Impurities and Analytical Data

The following table summarizes potential impurities in the synthesis of this compound.

Impurity Name Potential Origin Typical Analytical Method Notes
3-(2-Aminopropyl)benzaldehyde Oxidation of the benzyl alcohol group.[1][2]HPLC, GC-MSOften seen as a primary degradation product. Can be minimized by using an inert atmosphere.
Starting Materials (e.g., 3-formylphenylpropan-2-one) Incomplete reaction during the final reduction step.HPLC, GC-MS, NMRCan be removed by careful column chromatography.
Dibenzyl Ether Analogs Intermolecular dehydration (side reaction between two molecules of the benzyl alcohol).HPLC-MS, NMRFormation is often promoted by acidic conditions and high temperatures.
Residual Solvents (e.g., Toluene, THF, Ethyl Acetate) Incomplete removal after purification.GC-HS (Gas Chromatography-Headspace)Regulated by ICH guidelines for pharmaceutical products.
Benzoic Acid Derivatives Over-oxidation of the benzyl alcohol, past the aldehyde stage.[1]HPLC, LC-MSMore likely to occur under harsh oxidizing conditions or prolonged exposure to air.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

This protocol describes a standard method for purifying the crude product to remove starting materials and by-products.

  • Prepare the Slurry: Dry-load the crude this compound onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like methanol), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Pack the Column: Select an appropriate-sized flash chromatography column and pack it with silica gel using the chosen eluent system (e.g., a gradient of dichloromethane/methanol). Do not let the column run dry.

  • Load the Sample: Carefully add the dry-loaded sample to the top of the silica bed. Add a thin layer of sand on top to prevent disturbance of the sample layer.

  • Elute the Compound: Begin running the solvent system through the column. Start with a lower polarity eluent and gradually increase the polarity to elute the compounds.

  • Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: General Procedure for Purity Analysis by HPLC

This protocol outlines a typical reverse-phase HPLC method for assessing the purity of the final compound.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Visualizations

G cluster_synthesis Synthesis & Workup cluster_analysis Analysis & Troubleshooting Crude_Product Crude Product Mixture Analysis Purity Analysis (HPLC/TLC) Crude_Product->Analysis Pure Purity > 98%? Analysis->Pure Identify Identify Impurity (LC-MS, NMR) Pure->Identify No Final_Product Final Product Pure->Final_Product Yes Troubleshoot Troubleshoot Synthesis Identify->Troubleshoot Repurify Re-purify Product Troubleshoot->Repurify Repurify->Analysis G Target This compound Impurity 3-(2-Aminopropyl)benzaldehyde Target->Impurity Oxidation (Air, O₂) Reagent [O] Reagent->Target

References

Technical Support Center: Troubleshooting 3-(2-Aminopropyl)benzyl alcohol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for the synthesis of 3-(2-Aminopropyl)benzyl alcohol, focusing on the common reductive amination pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? The most prevalent and versatile method is the reductive amination of a ketone precursor, typically 3-(hydroxymethyl)phenylacetone, with an amine source, followed by the reduction of the resulting imine.[1] This two-step, one-pot process is widely used for its efficiency in forming primary, secondary, and tertiary amines.[2][3]

Q2: What are the most likely byproducts I will encounter during the synthesis? During the reductive amination process, several byproducts can form:

  • Secondary and Tertiary Amines: The primary amine product can react further with the starting ketone, leading to over-alkylation.[3]

  • 1-(3-(hydroxymethyl)phenyl)propan-2-ol: The reducing agent can directly reduce the carbonyl group of the starting ketone.[4]

  • Unreacted Imine Intermediate: Incomplete reduction can leave the Schiff base/imine intermediate in the product mixture.[4]

  • Dibenzyl Ether: This can form from the benzyl alcohol moiety, particularly under acidic conditions during the reaction or workup.[5][6]

Q3: How can I detect and identify these byproducts? A combination of analytical techniques is recommended for accurate identification:

  • Chromatography (HPLC, GC): These methods are essential for separating the main product from impurities.[7][8]

  • Mass Spectrometry (MS), often coupled with GC or LC: This helps in determining the molecular weight of each component, aiding in the identification of byproducts like secondary amines.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the exact structure of the product and any isolated impurities.

Q4: My reaction yield is low. What are the common causes? Low yields can stem from several factors:

  • Suboptimal pH: Imine formation is pH-dependent. An incorrect pH can slow down or inhibit the initial reaction step.

  • Ineffective Reducing Agent: The chosen reducing agent may be old, hydrated, or not potent enough for the specific substrate and conditions.

  • Competing Side Reactions: The formation of significant amounts of byproducts, such as the direct reduction of the ketone, will naturally lower the yield of the desired amine.[4]

  • Poor Workup/Purification: Product loss during extraction, washing, or column chromatography can significantly impact the final isolated yield.

Q5: I am observing a significant amount of the secondary amine byproduct. How can I minimize this? Formation of the secondary amine is a classic issue in reductive aminations.[2][3] To minimize it:

  • Use a Large Excess of the Amine Source: Employing a significant molar excess of ammonia shifts the equilibrium towards the formation of the primary amine and reduces the chances of the product competing for the starting ketone.[3]

  • Control Reagent Addition: Slowly adding the ketone to the mixture of ammonia and the reducing agent can help maintain a low concentration of the ketone, disfavoring the secondary reaction.

  • Optimize Reaction Conditions: Lower temperatures may help control the rate of the secondary amination reaction more effectively than the primary one.

Troubleshooting Guide: Specific Issues

Problem: High levels of unreacted 3-(hydroxymethyl)phenylacetone detected.
  • Symptoms: A prominent peak corresponding to the starting ketone is observed in GC-MS or TLC analysis of the crude product.

  • Potential Causes & Solutions:

    • Inefficient Imine Formation: The reaction between the ketone and ammonia to form the imine is reversible and pH-sensitive.

      • Solution: Adjust the reaction pH to a mildly acidic range (typically pH 5-7) to facilitate imine formation without degrading the reagents.

    • Inactive Reducing Agent: The hydride reagent (e.g., NaBH₄, NaBH₃CN) may have degraded due to improper storage or exposure to moisture.

      • Solution: Use a fresh bottle of the reducing agent. Consider a more selective reagent like sodium cyanoborohydride (NaBH₃CN), which is particularly effective at reducing imines in the presence of ketones.[2]

    • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

      • Solution: Increase the reaction time and monitor the disappearance of the starting material by TLC or GC. A moderate increase in temperature may also be beneficial, but monitor for byproduct formation.

Problem: The primary byproduct is the alcohol 1-(3-(hydroxymethyl)phenyl)propan-2-ol.
  • Symptoms: A major impurity is identified by MS and NMR as the alcohol resulting from the reduction of the starting ketone.

  • Potential Causes & Solutions:

    • Non-Selective Reducing Agent: Powerful reducing agents like sodium borohydride (NaBH₄) can readily reduce both the intermediate imine and the starting ketone.[1]

      • Solution: Switch to a more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are known to selectively reduce imines over ketones.[2]

    • Order of Reagent Addition: Adding the reducing agent before sufficient imine has formed will lead to preferential reduction of the ketone.

      • Solution: Allow the ketone and ammonia to stir together for a period (e.g., 30-60 minutes) to allow for imine formation before the reducing agent is introduced.

Data Summary & Visualizations

Data Tables

Table 1: Common Byproducts and Their Analytical Identification

Compound NameStructureMolecular Weight ( g/mol )Identification MethodKey Analytical Signal
This compound (Product) C₉H₁₃NO151.21LC-MS, NMRCorrect mass peak; characteristic ¹H NMR shifts for aminopropyl group.
3-(hydroxymethyl)phenylacetone (Starting Ketone) C₉H₁₀O₂150.17GC-MS, TLCLower retention time than product; presence of a ketone carbonyl signal in ¹³C NMR.
1-(3-(hydroxymethyl)phenyl)propan-2-ol C₉H₁₂O₂152.19GC-MS, NMRM+1 peak at 153; absence of carbonyl and presence of secondary alcohol signals.
Secondary Amine Byproduct C₁₈H₂₃NO₂285.38LC-MSMass peak at 286 [M+H]⁺; more complex NMR spectrum.
Dibenzyl Ether Byproduct C₁₈H₂₂O₂270.37LC-MSMass peak at 271 [M+H]⁺; characteristic ether linkages in NMR.

Table 2: Illustrative Effect of Reducing Agent on Product Distribution

Reducing AgentMolar Ratio (Agent:Ketone)Product Yield (%)Ketone Reduction (%)Secondary Amine (%)
Sodium Borohydride (NaBH₄)1.5 : 1652510
Sodium Cyanoborohydride (NaBH₃CN)1.5 : 185<510
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5 : 190<28
Catalytic Hydrogenation (H₂/Pd-C)N/A8875

Note: Data are illustrative and will vary based on specific reaction conditions.

Diagrams

Reaction_Pathway Synthesis Pathway and Key Side Reactions Ketone 3-(hydroxymethyl)phenylacetone Imine Imine Intermediate Ketone->Imine + NH3 - H2O Alcohol Alcohol Byproduct Ketone->Alcohol + [H] (Side Reaction) Ammonia Ammonia (NH3) Product This compound (Primary Amine) Imine->Product + [H] SecondaryAmine Secondary Amine Byproduct Imine->SecondaryAmine + Ketone - H2O + [H] (Side Reaction) ReducingAgent Reducing Agent

Caption: Main reaction pathway and formation of key byproducts.

Troubleshooting_Workflow Troubleshooting Logic for Impurity Analysis start Analyze Crude Product (LC-MS, GC, NMR) q1 Major Impurity Identified? start->q1 impurity1 High Starting Ketone q1->impurity1 Yes impurity2 High Alcohol Byproduct q1->impurity2 Yes impurity3 High Secondary Amine q1->impurity3 Yes end Optimize and Repeat q1->end No (High Purity) sol1 1. Check pH for imine formation 2. Use fresh reducing agent 3. Increase reaction time impurity1->sol1 sol2 1. Use imine-selective agent (e.g., NaBH(OAc)3) 2. Pre-form imine before reduction impurity2->sol2 sol3 1. Increase excess of Ammonia 2. Slow addition of ketone 3. Lower reaction temperature impurity3->sol3 sol1->end sol2->end sol3->end

Caption: A logical workflow for troubleshooting common reaction issues.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination using NaBH(OAc)₃

Materials:

  • 3-(hydroxymethyl)phenylacetone

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-(hydroxymethyl)phenylacetone (1.0 eq) and ammonium acetate (3.0 - 5.0 eq).

  • Solvent Addition: Add anhydrous DCM or DCE to dissolve the reagents (concentration approx. 0.1-0.5 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. An exotherm may be observed. Maintain the temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Workup: Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane with 1% triethylamine to obtain the pure this compound.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of crude or purified product in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

References

Technical Support Center: Degradation of 3-(2-Aminopropyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of 3-(2-Aminopropyl)benzyl alcohol.

Troubleshooting Guides & FAQs

Q1: I am observing unexpected peaks in my HPLC analysis after storing my sample of this compound in solution. What could these be?

A1: The appearance of new peaks likely indicates degradation of the parent compound. Based on the degradation of similar molecules like benzyl alcohol, the primary degradation products are likely due to oxidation. The most probable products are 3-(2-Aminopropyl)benzaldehyde and 3-(2-Aminopropyl)benzoic acid.[1][2][3][4][5] In the presence of air, benzyl alcohol can slowly oxidize to benzaldehyde.[6]

Troubleshooting Steps:

  • Confirm Peak Identity: Use a reference standard of the suspected degradation products (e.g., 3-(2-aminopropyl)benzaldehyde) if available. Alternatively, use LC-MS to determine the mass of the impurities and infer their structure.

  • Control Storage Conditions: Store your samples under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to minimize oxidation. Protect from light, as photo-oxidation can also occur.

  • Check Solvent Purity: Ensure the solvent used for your sample is of high purity and free from oxidizing contaminants.

Q2: My reaction mixture is turning yellow/brown during my experiment with this compound. What is causing this color change?

A2: A yellow or brown discoloration often suggests the formation of oxidized and potentially polymerized byproducts. The initial oxidation product, 3-(2-aminopropyl)benzaldehyde, may be further oxidized or undergo other reactions leading to colored impurities. The amino group could also be susceptible to oxidation, contributing to color formation.

Troubleshooting Steps:

  • Monitor by Spectroscopy: Use UV-Vis spectroscopy to monitor the appearance of new chromophores that might be responsible for the color change.

  • Inert Atmosphere: If your experimental conditions allow, perform the reaction under an inert atmosphere to limit oxidation.

  • Antioxidant Addition: For storage or non-reactive experimental conditions, consider the addition of a small amount of an antioxidant, but be mindful of potential interference with your downstream analysis.

Q3: I am using sonication to dissolve my this compound sample and am seeing unexpected degradation. Is this possible?

A3: Yes, sonication can induce degradation of benzyl alcohol and related compounds. Studies have shown that sonication of benzyl alcohol can generate benzene, toluene, and benzaldehyde.[7][8] This is thought to be due to the high local temperatures and pressures generated during acoustic cavitation.

Troubleshooting Steps:

  • Alternative Dissolution Methods: If possible, dissolve your sample by gentle vortexing or stirring, even if it takes longer.

  • Minimize Sonication Time and Power: If sonication is necessary, use the lowest possible power setting and the shortest duration required to dissolve the sample.

  • Cooling: Perform sonication in a cooling bath to dissipate heat.

Q4: Are there any known microbial contaminants that could degrade my this compound stock solution?

A4: While specific data for this compound is not available, some bacteria, such as Pseudomonas putida, are known to metabolize benzyl alcohol.[2] The metabolic pathway typically involves the oxidation of the alcohol to the corresponding aldehyde and then to a carboxylic acid.[2] If your solution is not sterile, microbial contamination could be a source of degradation.

Troubleshooting Steps:

  • Sterile Filtration: Filter your stock solutions through a 0.22 µm filter to remove any bacterial contamination.

  • Aseptic Technique: Use sterile tubes and pipette tips when handling your stock solutions.

  • Add Preservatives: If compatible with your experimental design, consider adding a preservative like sodium azide to inhibit microbial growth.

Data Presentation

Table 1: Potential Degradation Products of this compound and their Expected Mass-to-Charge Ratios (m/z) in Mass Spectrometry.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compoundC₁₀H₁₅NO165.23166.12
3-(2-Aminopropyl)benzaldehydeC₁₀H₁₃NO163.22164.11
3-(2-Aminopropyl)benzoic acidC₁₀H₁₃NO₂179.22180.10
3-(2-Aminopropyl)benzyl esterVariesVariesVaries

Experimental Protocols

Protocol 1: Stability Study of this compound in Solution

Objective: To determine the stability of this compound under various storage conditions.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile, methanol, water)

  • HPLC vials

  • Inert gas (e.g., nitrogen or argon)

  • Refrigerator (2-8 °C) and freezer (-20 °C)

  • Benchtop for room temperature storage (ambient)

  • Light-blocking foil

Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.

  • Aliquot the stock solution into several HPLC vials.

  • Divide the vials into different storage condition groups:

    • Room temperature, exposed to light

    • Room temperature, protected from light (wrap vials in foil)

    • 2-8 °C, protected from light

    • -20 °C, protected from light

    • Room temperature, protected from light, purged with nitrogen before sealing

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from each condition.

  • Analyze the samples by HPLC, monitoring the peak area of the parent compound and the appearance of any new peaks.

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the potential degradation products of this compound.

Materials:

  • Degraded sample of this compound

  • LC-MS system with a C18 column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Reference standards (if available)

Procedure:

  • Prepare the degraded sample for injection (dilute if necessary).

  • Set up the LC-MS method. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Inject the sample onto the LC-MS system.

  • Acquire data in both positive and negative ion modes if the system allows.

  • Analyze the data:

    • Extract the ion chromatograms for the expected m/z values of the parent compound and potential degradation products (see Table 1).

    • Examine the mass spectra of any new peaks to determine their molecular weight.

    • If reference standards are available, compare retention times and mass spectra to confirm the identity of the degradation products.

Mandatory Visualization

DegradationPathways cluster_oxidation Oxidative Degradation cluster_sonication Sonication-Induced Degradation parent This compound aldehyde 3-(2-Aminopropyl)benzaldehyde parent->aldehyde Oxidation acid 3-(2-Aminopropyl)benzoic acid aldehyde->acid Further Oxidation parent2 This compound benzene_deriv Substituted Benzene parent2->benzene_deriv Sonication toluene_deriv Substituted Toluene parent2->toluene_deriv Sonication aldehyde2 3-(2-Aminopropyl)benzaldehyde parent2->aldehyde2 Sonication

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Sample of this compound stability Stability Study (Different Conditions) start->stability lcms LC-MS Analysis stability->lcms data_analysis Data Analysis lcms->data_analysis id Identify Degradation Products data_analysis->id quant Quantify Degradation data_analysis->quant report Report Findings id->report quant->report

Caption: Workflow for investigating the degradation of this compound.

References

Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(2-Aminopropyl)benzyl alcohol.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Problem: Low overall yield after purification.

Possible Causes and Solutions:

  • Incomplete Extraction: Due to its amphipathic nature, possessing both a polar amino group and a less polar benzyl alcohol moiety, this compound may not be fully extracted from the aqueous reaction mixture into an organic solvent.

    • Troubleshooting:

      • Adjust the pH of the aqueous layer. Basifying the solution (pH > 10) will deprotonate the amine, increasing its solubility in less polar organic solvents like ethyl acetate or dichloromethane.

      • Perform multiple extractions (3-5 times) with smaller volumes of organic solvent to ensure complete removal of the product.

      • Use a salting-out effect by saturating the aqueous layer with NaCl to decrease the solubility of the organic product in the aqueous phase.

  • Product Loss During Chromatography: The polar amine can interact strongly with silica gel, leading to tailing and incomplete elution.

    • Troubleshooting:

      • Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the mobile phase to suppress the interaction between the basic amine and the acidic silica gel.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column.

      • Dry Loading: For compounds that are not highly soluble in the column eluent, dry loading onto silica can improve band sharpness and reduce tailing.

  • Co-precipitation with Impurities during Crystallization: If the crude product is not sufficiently pure before crystallization, impurities can get trapped in the crystal lattice, reducing the yield of the pure compound.

    • Troubleshooting:

      • Perform a preliminary purification step, such as a quick filtration through a silica plug, before attempting crystallization.

      • Experiment with different solvent systems for crystallization. A solvent pair (one in which the compound is soluble and one in which it is poorly soluble) often yields better crystals.

Problem: Product appears as an oil and will not crystallize.

Possible Causes and Solutions:

  • Presence of Impurities: Residual solvents or synthetic byproducts can act as "oiling out" agents, preventing the formation of a crystalline solid.

    • Troubleshooting:

      • Ensure the crude product is as pure as possible before attempting crystallization. Column chromatography is often necessary.

      • Thoroughly dry the purified product under high vacuum to remove all traces of solvent.

  • Inappropriate Crystallization Solvent: The chosen solvent may be too good a solvent, even at low temperatures, or the compound may have a low melting point.

    • Troubleshooting:

      • Experiment with a variety of solvents and solvent mixtures. Good solvents for inducing crystallization of amino alcohols often include esters (ethyl acetate), ethers (diethyl ether), and hydrocarbon/alcohol mixtures (e.g., hexane/isopropanol).

      • Try slow crystallization techniques like vapor diffusion or layering a non-solvent over a solution of your compound.

      • If the product has a low melting point, consider cooling the solution very slowly and scratching the inside of the flask to induce nucleation.

Problem: Poor separation of isomers during chromatography.

Possible Causes and Solutions:

  • Structural Similarity of Isomers: Positional isomers (e.g., 2-, 3-, or 4-(2-aminopropyl)benzyl alcohol) can have very similar polarities, making them difficult to separate on standard silica gel.

    • Troubleshooting:

      • High-Performance Liquid Chromatography (HPLC): Chiral HPLC may be necessary to separate enantiomers if the starting materials or synthesis were not stereospecific. For positional isomers, a high-resolution stationary phase and careful optimization of the mobile phase will be required.

      • Derivatization: Converting the amine or alcohol to a derivative can alter the polarity and steric properties of the isomers, potentially allowing for better separation. For example, acylation of the amine can make the molecule less polar.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Side-products: Byproducts from the reaction, which will depend on the synthetic route. For example, if a reduction step is involved, partially reduced intermediates may be present.

  • Positional isomers: If the synthesis is not regioselective, you may have a mixture of 2-, 3-, and 4- substituted isomers.

Q2: What analytical techniques are best for assessing the purity of this compound?

A2:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing purity and separating closely related impurities and isomers. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent or a buffer is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities. Derivatization of the polar amine and alcohol groups may be necessary to improve volatility and peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used to estimate purity if a known internal standard is used.

Q3: My compound is very polar. What are the best practices for column chromatography?

A3: For highly polar compounds like this compound:

  • Use a more polar mobile phase: A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent (e.g., methanol) is often effective.

  • Add a basic modifier: As mentioned in the troubleshooting guide, adding a small amount of triethylamine or ammonium hydroxide to the eluent can significantly improve peak shape and recovery.

  • Consider reversed-phase chromatography: If normal-phase chromatography is problematic, reversed-phase chromatography on a C18-functionalized silica gel with a mobile phase of water/acetonitrile or water/methanol can be a good alternative.

Q4: Can I purify this compound by distillation?

A4: While distillation is a common purification technique for liquids, it may not be suitable for this compound. The presence of both an amine and an alcohol group can lead to a high boiling point and potential for decomposition at elevated temperatures. Vacuum distillation could be an option, but it should be approached with caution. It is generally recommended to use chromatographic or crystallization methods for this type of compound.

Data Presentation

Due to the lack of specific published data for the purification of this compound, the following tables provide typical values and starting points for purification based on structurally similar aminobenzyl alcohols and phenethylamines.

Table 1: Typical Column Chromatography Conditions for Amino Alcohols

Stationary PhaseMobile Phase System (Gradient)ModifierDetection
Silica GelDichloromethane (DCM) to DCM/Methanol (9:1)0.5% TriethylamineUV (254 nm)
Alumina (Neutral)Ethyl Acetate to Ethyl Acetate/Ethanol (95:5)NoneTLC with staining
C18 Reversed-PhaseWater/Acetonitrile (90:10 to 10:90)0.1% Trifluoroacetic AcidUV (254 nm)

Table 2: Common Solvents for Crystallization of Amino Alcohols

Solvent SystemExpected Crystal FormNotes
Ethyl acetate / HexaneNeedles or platesGood for moderately polar compounds.
Isopropanol / WaterPrismsUseful for more polar compounds.
Methanol / Diethyl etherPowder or small crystalsEther acts as a non-solvent to induce precipitation.
ToluenePlatesCan be effective for aromatic compounds.

Experimental Protocols

General Protocol for Purification by Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Dichloromethane with 0.5% triethylamine).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading) and then carefully added to the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). The optimal gradient will need to be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Crude Product (this compound + Impurities) Extraction Liquid-Liquid Extraction (pH adjustment) Synthesis->Extraction ColumnChromatography Column Chromatography (e.g., Silica Gel, DCM/MeOH + Et3N) Extraction->ColumnChromatography Crystallization Crystallization (e.g., EtOAc/Hexane) ColumnChromatography->Crystallization PurityAnalysis Purity Assessment (HPLC, GC-MS, NMR) Crystallization->PurityAnalysis FinalProduct Pure this compound PurityAnalysis->FinalProduct

Caption: A general experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_yield Low Yield Solutions cluster_oiling Oiling Out Solutions cluster_separation Poor Separation Solutions Start Purification Issue Encountered LowYield Low Yield? Start->LowYield OilingOut Product Oiling Out? Start->OilingOut PoorSeparation Poor Isomer Separation? Start->PoorSeparation CheckExtraction Optimize Extraction pH and Repetitions LowYield->CheckExtraction Yes ModifyChromatography Modify Column Conditions (add base, change stationary phase) LowYield->ModifyChromatography Yes IncreasePurity Pre-purify by Chromatography OilingOut->IncreasePurity Yes SolventScreen Screen Crystallization Solvents OilingOut->SolventScreen Yes UseHPLC Employ HPLC with High-Resolution Column PoorSeparation->UseHPLC Yes Derivatize Derivatize Amine or Alcohol PoorSeparation->Derivatize Yes

Caption: A troubleshooting decision guide for common purification challenges.

Technical Support Center: Stabilizing 3-(2-Aminopropyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 3-(2-Aminopropyl)benzyl alcohol. The information is curated to address potential challenges and provide clear, actionable solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure containing both a benzyl alcohol and a secondary amine functional group, the primary degradation routes are likely oxidation and photodegradation. The benzyl alcohol moiety is susceptible to oxidation to form the corresponding benzaldehyde and benzoic acid derivatives. The aminopropyl group can also undergo oxidation. Exposure to light can accelerate these degradation processes.

Q2: What are the ideal storage conditions for ensuring the long-term stability of this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry environment.[1] Based on recommendations for structurally similar compounds like 4-aminobenzyl alcohol, a storage temperature of 2-8°C is advisable.[2] The material should be protected from light and air.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) can further mitigate oxidative degradation.

Q3: What type of containers are recommended for storing this compound?

A3: It is recommended to store this compound in amber glass vials or bottles to protect it from light. The container should have a tight-fitting cap, preferably with an inert liner (e.g., PTFE), to prevent exposure to air and moisture. For highly sensitive applications or very long-term storage, using sealed ampoules under an inert gas is the best practice.

Q4: Are there any incompatible materials I should be aware of when storing or handling this compound?

A4: Yes, this compound should be stored away from strong oxidizing agents, acids, and acid chlorides.[3] The amino group can react with acids, and the alcohol group can be oxidized. Contact with certain plastics should be avoided as plasticizers may leach into the compound, or the compound may interact with the polymer.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration (yellowing or browning) of the sample Oxidation of the amine or benzyl alcohol group, possibly accelerated by light or air exposure.Discard the discolored sample as its purity is compromised. For future storage, ensure the container is properly sealed, protected from light, and consider storing under an inert atmosphere.
Presence of new peaks in HPLC analysis Chemical degradation has occurred, leading to the formation of impurities.Identify the degradation products if possible (e.g., by LC-MS). Review storage conditions and handling procedures to identify the cause of degradation. If degradation is significant, the batch may need to be discarded.
Reduced potency or altered biological activity Degradation of the active compound.Quantify the purity of the sample using a validated analytical method (e.g., HPLC). If purity is below acceptable limits, the sample should not be used. Implement stricter storage and handling protocols.
Precipitate formation in a solution of the compound The compound may have degraded to a less soluble product, or the solvent may be inappropriate or contaminated.Analyze the precipitate and the supernatant separately to identify the components. Ensure the solvent is pure and appropriate for the compound. Check for temperature fluctuations during storage that might affect solubility.

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for monitoring the stability of this compound over time.

1. Objective: To quantify the purity of this compound and detect the presence of degradation products.

2. Materials:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid or trifluoroacetic acid (TFA)
  • C18 reverse-phase HPLC column
  • HPLC system with UV detector

3. Method:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • Chromatographic Conditions (Example):
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over a set time to elute all components.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectrophotometry to be optimal for the compound)
  • Analysis: Inject a known volume of the sample solution onto the HPLC system.
  • Data Analysis: Record the chromatogram. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks. The appearance of new peaks over time indicates degradation.

Protocol 2: Forced Degradation Studies

This protocol is used to rapidly assess the stability of the compound under stress conditions.

1. Objective: To identify potential degradation pathways and the types of degradation products that may form under stress.

2. Materials:

  • This compound
  • Hydrochloric acid (HCl) solution (for acidic stress)
  • Sodium hydroxide (NaOH) solution (for basic stress)
  • Hydrogen peroxide (H₂O₂) solution (for oxidative stress)
  • Heat source (e.g., oven)
  • UV light source

3. Method:

  • Prepare solutions of this compound.
  • Expose separate aliquots of the solution to the following stress conditions:
  • Acidic: Add HCl to a final concentration of 0.1 M.
  • Basic: Add NaOH to a final concentration of 0.1 M.
  • Oxidative: Add H₂O₂ to a final concentration of 3%.
  • Thermal: Store the solution at an elevated temperature (e.g., 60°C).
  • Photolytic: Expose the solution to UV light.
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition, neutralize if necessary, and analyze by HPLC (as described in Protocol 1).

4. Data Analysis: Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify degradation products.

Data Presentation

Table 1: Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature 2-8°CTo slow down chemical degradation kinetics.[2]
Light Protect from light (use amber containers)To prevent photodegradation.[2]
Atmosphere Store under an inert gas (Argon or Nitrogen)To prevent oxidation of the amine and alcohol groups.[2]
Container Tightly sealed amber glass vials/ampoulesTo provide protection from light and air.
pH (for solutions) Neutral to slightly acidic (pH 5-7)To minimize base-catalyzed degradation, although specific pH stability should be determined experimentally.

Mandatory Visualizations

cluster_storage Long-Term Storage Workflow Receive_Sample Receive this compound Initial_QC Initial Quality Control (HPLC, Purity) Receive_Sample->Initial_QC Aliquot Aliquot into Amber Vials Initial_QC->Aliquot Inert_Atmosphere Purge with Inert Gas (Ar/N2) Aliquot->Inert_Atmosphere Seal Seal Tightly Inert_Atmosphere->Seal Store Store at 2-8°C, Protected from Light Seal->Store Periodic_QC Periodic Quality Control Store->Periodic_QC

Caption: Workflow for proper long-term storage of this compound.

cluster_degradation Potential Degradation Pathways Compound This compound Oxidation_Alcohol Oxidation of Benzyl Alcohol Compound->Oxidation_Alcohol [O], heat, light Oxidation_Amine Oxidation of Aminopropyl Group Compound->Oxidation_Amine [O], heat, light Photodegradation Photodegradation Compound->Photodegradation UV/Visible Light Aldehyde_Product Aldehyde_Product Oxidation_Alcohol->Aldehyde_Product Forms Benzaldehyde Derivative Acid_Product Forms Benzoic Acid Derivative Aldehyde_Product->Acid_Product Further Oxidation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of 3-(2-Aminopropyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(2-aminopropyl)benzyl alcohol. The information is presented in a question-and-answer format to directly address common challenges and side reactions encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A common and effective strategy for the synthesis of this compound involves a multi-step process starting from 3-hydroxybenzaldehyde. The key steps typically include:

  • Protection of the hydroxyl group: The phenolic hydroxyl group is often protected to prevent interference in subsequent reactions.

  • Chain extension: An acetyl group or a related two-carbon unit is introduced at the formyl position.

  • Formation of the amino group: This is commonly achieved through reductive amination of a ketone intermediate.

  • Deprotection of the hydroxyl group: Removal of the protecting group to yield the final product.

An alternative approach involves the reduction of a nitro-containing precursor, such as 3-(2-nitropropyl)benzyl alcohol, although this route may present its own set of challenges regarding selectivity.

Q2: Why is protection of the benzyl alcohol hydroxyl group necessary?

The hydroxyl group of the benzyl alcohol can be reactive under various conditions employed during the synthesis. For instance, in reductive amination, the hydroxyl group could potentially be involved in side reactions. Protecting the hydroxyl group as an ether (e.g., benzyl ether) or a silyl ether can prevent these unwanted reactions and improve the overall yield and purity of the final product.[1]

Q3: What are the most common side reactions during the reductive amination step?

Reductive amination is a critical step in the synthesis of this compound and is prone to several side reactions:

  • Formation of Secondary and Tertiary Amines: The primary amine product can react with the starting ketone or the imine intermediate, leading to the formation of di- and tri-alkylated amines.[2][3] This can be minimized by using a large excess of the aminating agent (e.g., ammonia).[2]

  • Reduction of the Carbonyl Group: The reducing agent can directly reduce the ketone precursor to the corresponding alcohol (3-(2-hydroxypropyl)benzyl alcohol).[2]

  • Incomplete Reaction: Residual unreacted ketone or imine intermediate can remain in the final product if the reaction does not go to completion.[4]

Q4: What is the Leuckart reaction and what are its potential drawbacks in this synthesis?

The Leuckart reaction is a specific method of reductive amination that uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[5][6] A significant drawback of this method is the potential for the formation of N-formylated byproducts, where the primary amine is acylated by formic acid.[6] This necessitates an additional hydrolysis step to remove the formyl group and obtain the desired primary amine. The reaction also typically requires high temperatures.[5]

Troubleshooting Guides

Problem 1: Low yield of the desired primary amine and presence of higher molecular weight impurities.
Possible Cause Suggested Solution Preventative Measures
Over-alkylation leading to secondary and tertiary amines. Purification by column chromatography may be necessary to separate the primary amine from its more substituted counterparts.Use a significant excess of ammonia or the ammonium salt during the reductive amination to favor the formation of the primary amine.[2]
Complex mixture of byproducts from the Leuckart reaction. Perform a hydrolysis step with a strong acid or base to cleave any N-formylated byproducts before purification.Consider alternative reductive amination methods that do not use formic acid derivatives, such as catalytic hydrogenation with ammonia or using borohydride reagents.[3][7]
Problem 2: Presence of a significant amount of 3-(2-hydroxypropyl)benzyl alcohol in the product mixture.
Possible Cause Suggested Solution Preventative Measures
Direct reduction of the ketone precursor. Separation of the desired amine from the alcohol byproduct can be achieved by acid-base extraction, as the amine will be protonated and move to the aqueous phase, while the alcohol remains in the organic phase.Choose a reducing agent that is more selective for the imine over the ketone. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often more selective than sodium borohydride (NaBH4).[7]
Problem 3: The benzyl alcohol group is lost or modified during the synthesis.
Possible Cause Suggested Solution Preventative Measures
Hydrogenolysis of the benzyl alcohol. This is more likely if using catalytic hydrogenation with certain catalysts (e.g., Palladium on carbon) under harsh conditions. If this occurs, the reaction conditions need to be optimized.Use milder reducing agents. If catalytic hydrogenation is necessary, carefully select the catalyst and reaction conditions (temperature, pressure) to minimize hydrogenolysis. Protecting the benzyl alcohol as a non-labile ether could also be considered.
Etherification side reactions. If intermolecular etherification is suspected, purification by chromatography is the most effective solution.Use dilute reaction conditions to disfavor bimolecular reactions. Ensure that any acidic or basic catalysts are neutralized during workup to prevent post-reaction etherification.

Experimental Protocols

A plausible synthetic route starting from 3-acetylbenzyl alcohol would be reductive amination. Below is a generalized protocol.

Reductive Amination of 3-acetylbenzyl alcohol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-acetylbenzyl alcohol in a suitable solvent such as methanol.

  • Addition of Aminating Agent: Add a significant molar excess of ammonium acetate or saturate the solution with ammonia gas.

  • Addition of Reducing Agent: Cool the mixture in an ice bath and slowly add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4).

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Quench the reaction by carefully adding an acid (e.g., HCl) to neutralize the excess reducing agent and amine. Extract the product into an organic solvent.

  • Purification: Purify the crude product by acid-base extraction followed by column chromatography or crystallization to obtain pure this compound.

Visualizations

Synthesis_Pathway 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Protected 3-Hydroxybenzaldehyde Protected 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde->Protected 3-Hydroxybenzaldehyde Protection Protected 3-(1-hydroxyethyl)benzaldehyde Protected 3-(1-hydroxyethyl)benzaldehyde Protected 3-Hydroxybenzaldehyde->Protected 3-(1-hydroxyethyl)benzaldehyde Grignard/Organolithium Protected 3-acetylbenzaldehyde Protected 3-acetylbenzaldehyde Protected 3-(1-hydroxyethyl)benzaldehyde->Protected 3-acetylbenzaldehyde Oxidation Protected 3-(2-oxopropyl)benzyl alcohol Protected 3-(2-oxopropyl)benzyl alcohol Protected 3-acetylbenzaldehyde->Protected 3-(2-oxopropyl)benzyl alcohol Wittig/Homologation Protected this compound Protected this compound Protected 3-(2-oxopropyl)benzyl alcohol->Protected this compound Reductive Amination This compound This compound Protected this compound->this compound Deprotection

Caption: A potential synthetic pathway for this compound.

Reductive_Amination_Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Ketone 3-(2-oxopropyl)benzyl alcohol Imine Imine Intermediate Ketone->Imine + NH3 - H2O Secondary_Amine Secondary Amine Ketone->Secondary_Amine + Primary Amine + Reduction Reduced_Ketone 3-(2-hydroxypropyl)benzyl alcohol Ketone->Reduced_Ketone Reduction Primary_Amine This compound (Product) Imine->Primary_Amine Reduction Imine->Secondary_Amine + Primary Amine + Reduction

Caption: Side reactions in the reductive amination step.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Byproducts Analyze byproducts (GC-MS, NMR) Start->Check_Byproducts High_MW High MW Impurities? Check_Byproducts->High_MW Alcohol_Byproduct Alcohol Byproduct? High_MW->Alcohol_Byproduct No Overalkylation Over-alkylation likely. Increase NH3 excess. High_MW->Overalkylation Yes Unreacted_SM Unreacted Starting Material? Alcohol_Byproduct->Unreacted_SM No Ketone_Reduction Ketone reduction occurred. Use more selective reducing agent. Alcohol_Byproduct->Ketone_Reduction Yes Incomplete_Reaction Incomplete reaction. Increase reaction time/temperature. Unreacted_SM->Incomplete_Reaction Yes End Purify and re-evaluate Unreacted_SM->End No Overalkylation->End Ketone_Reduction->End Incomplete_Reaction->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Method Validation for 3-(2-Aminopropyl)benzyl alcohol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for 3-(2-Aminopropyl)benzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is analytical method validation and why is it crucial for the analysis of this compound?

A1: Analytical method validation is the documented process of ensuring that a pharmaceutical analytical method is suitable for its intended purpose.[1][2] It provides evidence that the method consistently produces reliable and accurate results.[3][4] For this compound, a validated method is essential to guarantee the identity, strength, quality, and purity of the substance, which is a regulatory requirement for drug development and manufacturing.[1][2][5]

Q2: What are the key parameters to evaluate during the validation of an analytical method for this compound?

A2: According to ICH Q2(R1) guidelines, the primary parameters to assess during method validation include:

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][4]

Q3: What are the common analytical techniques for the analysis of this compound and its related compounds?

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using HPLC and GC-MS.

HPLC Troubleshooting
Issue Potential Cause Troubleshooting Steps
No peaks or very small peaks - Injector issue (e.g., clogged loop, air lock) - Mobile phase problem (e.g., incorrect composition, not degassed) - Detector issue (e.g., lamp off, incorrect wavelength) - Column connection leak- Check for flow by disconnecting the column and observing mobile phase delivery.[10] - Purge the pump to remove air bubbles.[10] - Ensure mobile phase components are miscible and properly degassed.[10] - Verify detector settings and lamp status. - Inspect all fittings for leaks.[10]
Peak tailing - Active sites on the column interacting with the analyte - Blocked column frit - Sample solvent stronger than the mobile phase- Use a deactivated column or add a competing base to the mobile phase.[11] - Reverse and flush the column to clean the inlet frit.[10] - Dissolve the sample in the mobile phase whenever possible.[12]
Variable retention times - Fluctuations in column temperature - Changes in mobile phase composition - Air trapped in the pump- Use a column oven to maintain a stable temperature.[10][13] - Prepare fresh mobile phase and ensure accurate mixing. - Degas the mobile phase and prime the pump.[10]
High backpressure - Blockage in the system (e.g., guard column, in-line filter, column frit) - Particulate matter from the sample- Systematically remove components (guard column, then analytical column) to isolate the blockage.[11] - Filter samples before injection. - Back-flush the column if the frit is clogged.[11]
GC-MS Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor peak shape (fronting or tailing) - Column overload - Active sites in the inlet or column- Dilute the sample or inject a smaller volume. - Use a deactivated inlet liner and column. - Check for proper column installation.
Low sensitivity/no peak - Leak in the system (e.g., injector, column fittings) - Contaminated ion source - Incorrect MS tune- Perform a leak check. - Clean the ion source. - Autotune the mass spectrometer.
Irreproducible results - Inconsistent injection volume - Sample degradation in the inlet- Use an autosampler for precise injections. - Optimize the injector temperature to prevent analyte degradation.

Experimental Protocols

HPLC Method for Quantification of this compound

This protocol provides a general framework. Specific parameters should be optimized during method development.

1. Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient elution with a mixture of methanol and a buffer (e.g., 30mM ammonium dihydrogen phosphate, pH 3.0)
Flow Rate 1.0 - 1.5 mL/min
Detection Wavelength 210 nm
Injection Volume 10 - 20 µL
Column Temperature 25 - 30 °C

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Dilute the sample containing this compound with the mobile phase to a concentration within the linear range of the method.

3. Validation Parameters and Acceptance Criteria:

Parameter Method Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interfering peaks at the retention time of the analyte.
Linearity Analyze at least five concentrations across the range.Correlation coefficient (R²) ≥ 0.999
Accuracy Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.[14]
Precision (Repeatability) Analyze a minimum of six replicate preparations of the same sample.Relative Standard Deviation (RSD) ≤ 2.0%.[14]
Intermediate Precision Repeat the precision study on a different day, with a different analyst, and/or on a different instrument.RSD between the two sets of data should be within acceptable limits (typically ≤ 3.0%).
Robustness Deliberately vary method parameters such as flow rate, pH of the mobile phase, and column temperature.The system suitability parameters should remain within acceptable limits.
GC-MS Method for Identification and Quantification

1. Chromatographic and Mass Spectrometric Conditions:

Parameter Condition
Column DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 260 °C
Oven Temperature Program Hold at 60°C for 5 min, then ramp to 270°C at 35°C/min, hold for 1 min
MS Interface Temperature 250 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full scan for identification, Selected Ion Monitoring (SIM) for quantification
Quantitative Ions (example) To be determined based on the mass spectrum of this compound (e.g., molecular ion and major fragment ions)

2. Derivatization (Optional but may be beneficial):

To improve volatility and chromatographic performance, derivatization of the alcohol and amine groups can be performed. A common approach for similar compounds is silylation.

3. Validation Parameters and Acceptance Criteria:

Parameter Method Acceptance Criteria
Specificity Analyze blank matrix and compare with spiked samples.No interfering peaks at the retention time and m/z of the analyte.
Linearity Analyze at least five concentrations across the range.Correlation coefficient (R²) ≥ 0.995
Accuracy (Recovery) Spike blank matrix with known amounts of the analyte at three concentration levels.Mean recovery between 95% and 105%.
Precision (Repeatability) Analyze at least six replicate preparations of a spiked sample.RSD ≤ 15%
LOD & LOQ Determined by signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation prep_standard Prepare Standard Solutions hplc_gcms HPLC or GC-MS Analysis prep_standard->hplc_gcms prep_sample Prepare Sample Solutions prep_sample->hplc_gcms specificity Specificity hplc_gcms->specificity linearity Linearity hplc_gcms->linearity accuracy Accuracy hplc_gcms->accuracy precision Precision hplc_gcms->precision robustness Robustness hplc_gcms->robustness

Caption: General workflow for analytical method validation.

troubleshooting_logic start Problem Encountered (e.g., No Peak) check_injector Check Injector & Syringe start->check_injector check_mobile_phase Check Mobile Phase (Composition, Degassing) start->check_mobile_phase check_connections Check for Leaks start->check_connections check_detector Check Detector Settings (Lamp, Wavelength) start->check_detector problem_solved Problem Resolved check_injector->problem_solved check_mobile_phase->problem_solved check_connections->problem_solved check_detector->problem_solved

Caption: Logical flow for troubleshooting HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(2-Aminopropyl)benzyl alcohol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of 3-(2-Aminopropyl)benzyl alcohol and its ortho and para isomers. Due to the limited availability of direct experimental data for these specific compounds, this comparison is based on established principles of physical organic chemistry, supported by data from studies on analogous substituted benzyl alcohols. The guide covers the theoretical basis for reactivity differences, predicted reactivity trends, and a detailed experimental protocol for empirical verification.

Theoretical Background: Substituent Effects in Benzyl Alcohol Reactivity

The reactivity of a substituted benzyl alcohol is primarily governed by the electronic and steric effects of the substituents on the aromatic ring. These effects influence the stability of intermediates and transition states in reactions such as oxidation or nucleophilic substitution.

  • Electronic Effects : These are divided into inductive and resonance effects.

    • Inductive Effect (I) : This is the transmission of charge through sigma bonds. Electron-donating groups (EDGs) activate the ring towards electrophilic attack and can stabilize electron-deficient transition states, thus increasing reaction rates in many cases. Electron-withdrawing groups (EWGs) have the opposite effect.

    • Resonance Effect (M or R) : This involves the delocalization of pi electrons. Groups with lone pairs, like amines and hydroxyls, can donate electron density to the ring through resonance (+M effect), particularly at the ortho and para positions.[1][2] This increased electron density can significantly enhance the rate of certain reactions.[3]

  • Steric Effects : The sheer size of a substituent, particularly at the ortho position, can hinder the approach of a reagent to the benzylic alcohol group, thereby decreasing the reaction rate.[4][5] This is known as steric hindrance. However, in some cases, ortho-substituents can cause steric acceleration.[6]

The 2-aminopropyl group, an alkylamine, is generally considered an electron-donating group due to the inductive effect of the alkyl chain and the potential for the nitrogen's lone pair to participate in resonance, although the latter is less direct than a directly attached amine.

Comparative Analysis of Isomers

The position of the 2-aminopropyl group on the benzene ring determines its net electronic and steric influence on the benzylic alcohol functionality.

  • Ortho-isomer (2-(2-Aminopropyl)benzyl alcohol) :

    • Electronic Effect : The 2-aminopropyl group at the ortho position can exert a moderate electron-donating inductive effect.

    • Steric Effect : This isomer is expected to experience significant steric hindrance due to the proximity of the bulky 2-aminopropyl group to the benzylic alcohol. This steric hindrance is likely to be the dominant factor, impeding the access of reactants to the hydroxyl group and thus decreasing reactivity.[4][5]

  • Meta-isomer (this compound) :

    • Electronic Effect : At the meta position, the electron-donating effect is primarily inductive. The resonance effect from the amino group is not transmitted to the benzylic carbon's position. The inductive effect will have a moderate activating influence.

    • Steric Effect : The substituent is sufficiently distant from the reaction center, so steric hindrance is minimal.

  • Para-isomer (4-(2-Aminopropyl)benzyl alcohol) :

    • Electronic Effect : The 2-aminopropyl group is expected to have its strongest electron-donating effect in the para position. This is due to a combination of the inductive effect and hyperconjugation-like effects that stabilize a positive charge developing on the benzylic carbon in the transition state of many reactions (e.g., oxidation). This strong electron-donating character is expected to significantly increase the reactivity of the benzylic alcohol.[3]

    • Steric Effect : Similar to the meta isomer, there is no significant steric hindrance.

Predicted Reactivity

Based on the interplay of electronic and steric effects, the predicted order of reactivity for a typical oxidation reaction is:

Para-isomer > Meta-isomer > Ortho-isomer

This prediction is based on the para-isomer having the most favorable electronic activation, the meta-isomer having moderate activation, and the ortho-isomer being significantly deactivated by steric hindrance.

Data Presentation
IsomerSubstituent PositionDominant Electronic EffectSteric HindrancePredicted Relative ReactivityRationale
ortho 2-Inductive (+I)HighLowSteric hindrance is expected to outweigh the moderate electronic donating effect, making the hydroxyl group less accessible to reagents.[4][5]
meta 3-Inductive (+I)LowModerateThe electron-donating inductive effect moderately increases the reactivity compared to an unsubstituted benzyl alcohol, with minimal steric hindrance.
para 4-Inductive (+I) & Resonance-like stabilizationLowHighThe strong electron-donating character at the para position effectively stabilizes the transition state, leading to a faster reaction rate.[3]

Experimental Protocols

To empirically determine and compare the reactivity of these isomers, a kinetic study of their oxidation is recommended. The following protocol is based on methodologies used for studying the kinetics of substituted benzyl alcohol oxidation.[3][7]

Kinetic Analysis of Isomer Oxidation by Potassium Dichromate

Objective : To determine the rate constants for the oxidation of ortho-, meta-, and para-(2-Aminopropyl)benzyl alcohol to their corresponding aldehydes using potassium dichromate in an acidic medium.

Materials :

  • ortho-(2-Aminopropyl)benzyl alcohol

  • meta-(2-Aminopropyl)benzyl alcohol

  • para-(2-Aminopropyl)benzyl alcohol

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Acetic acid (glacial)

  • Acrylonitrile

  • UV-Vis Spectrophotometer

  • Thermostated water bath

  • Standard laboratory glassware

Procedure :

  • Solution Preparation :

    • Prepare stock solutions of each isomer of known concentration in a suitable solvent (e.g., 20% aqueous acetic acid v/v).[3]

    • Prepare a stock solution of potassium dichromate of known concentration in the same solvent system.

    • Prepare a stock solution of sulfuric acid.

  • Kinetic Measurements :

    • The reaction kinetics will be followed by monitoring the disappearance of the Cr(VI) species at a specific wavelength (e.g., 350 nm) using a UV-Vis spectrophotometer.

    • In a typical experiment, pipette the required volumes of the isomer solution, sulfuric acid, and aqueous acetic acid into a reaction vessel.

    • Place the vessel in a thermostated water bath to equilibrate at the desired temperature (e.g., 308 K).[3]

    • Initiate the reaction by adding the required volume of the pre-equilibrated potassium dichromate solution.

    • Quickly transfer a portion of the reaction mixture to a cuvette and record the absorbance at regular time intervals.

    • The reaction should be carried out under pseudo-first-order conditions with a large excess of the benzyl alcohol isomer with respect to the oxidant.

  • Determination of Reaction Order :

    • To determine the order of the reaction with respect to the oxidant, plot log(Absorbance) versus time. A linear plot indicates a first-order dependence on the oxidant.[3]

    • To determine the order with respect to the substrate (the benzyl alcohol isomer), vary the initial concentration of the isomer while keeping the concentrations of the oxidant and acid constant. A plot of log(k_obs) versus log([Isomer]) will give the order with respect to the substrate.

  • Data Analysis :

    • Calculate the pseudo-first-order rate constant (k_obs) from the slope of the linear plot of log(Absorbance) vs. time.

    • The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs / [Isomer].

    • Repeat the experiment for each isomer under identical conditions.

    • The calculated second-order rate constants will provide a quantitative comparison of the reactivity of the three isomers.

  • Control Experiment (Test for Free Radicals) :

    • To test for the involvement of free radicals, add a radical scavenger like acrylonitrile to the reaction mixture. The absence of polymerization would suggest that the reaction does not proceed via a free-radical mechanism.[3]

Mandatory Visualization

G cluster_isomer Isomer Position cluster_effects Dominant Effects cluster_reactivity Predicted Reactivity ortho Ortho steric High Steric Hindrance ortho->steric meta Meta inductive Moderate Inductive Effect meta->inductive para Para electronic Strong Electronic Donation para->electronic low Low steric->low Reduces Reactivity moderate Moderate inductive->moderate Increases Reactivity high High electronic->high Greatly Increases Reactivity

Caption: Logical flow of isomer position influencing predicted reactivity.

G start Start: Prepare Stock Solutions thermostat Thermostat Reactants (Isomer, Acid, Solvent) start->thermostat initiate Initiate Reaction (Add Oxidant) thermostat->initiate monitor Monitor Absorbance vs. Time (UV-Vis) initiate->monitor plot Plot log(Abs) vs. Time monitor->plot calculate Calculate Rate Constant (k_obs) plot->calculate compare Compare k_obs for all Isomers calculate->compare end End: Relative Reactivity Determined compare->end

Caption: Experimental workflow for kinetic analysis.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 3-(2-Aminopropyl)benzyl alcohol, a phenethylamine derivative, with its structurally related compounds. The information presented is supported by available experimental data to aid in understanding its potential pharmacological profile.

Introduction

This compound belongs to the phenethylamine class of compounds, which are known for their diverse pharmacological effects, primarily on the central nervous system (CNS). Its core structure, a phenyl ring attached to an ethylamine backbone, is shared by endogenous neurotransmitters like dopamine and norepinephrine, as well as synthetic stimulants such as amphetamine. The biological activity of these compounds is highly dependent on the nature and position of substituents on the phenyl ring and the amino group. This guide will focus on the influence of the meta-substituted benzyl alcohol moiety on the compound's activity, drawing comparisons with amphetamine and other relevant analogs.

Predicted Biological Activity based on Structure-Activity Relationships

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, based on established structure-activity relationships (SAR) for phenethylamine and amphetamine derivatives, we can infer its likely pharmacological properties. The primary mechanism of action for many psychostimulant phenethylamines is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to increased synaptic concentrations of these neurotransmitters.[1][2][3]

The key structural features of this compound that are expected to influence its biological activity are:

  • The Phenethylamine Backbone: This core structure provides the fundamental framework for interaction with monoamine transporters.

  • The α-Methyl Group: The methyl group on the carbon adjacent to the amino group, as in amphetamine, generally confers resistance to metabolism by monoamine oxidase (MAO), thereby increasing the compound's duration of action.

  • The meta-Hydroxymethyl (-CH2OH) Group: The position and nature of the substituent on the phenyl ring are critical determinants of activity and selectivity. Studies on meta-substituted N-ethylamphetamines have shown that the locomotor stimulant effects, a proxy for CNS stimulation, are inversely related to the steric size of the meta-substituent.[4] This suggests that the hydroxymethyl group at the meta-position will modulate the compound's interaction with its biological targets.

Comparison with Related Compounds

The biological activity of this compound can be best understood by comparing it to its parent compound, amphetamine, and other substituted analogs.

CompoundStructureKey Structural Differences from this compoundExpected Impact on Biological Activity
This compound 3-(CH2OH)-C6H4-CH2CH(CH3)NH2-The focus of this guide. Expected to have CNS stimulant properties, with its potency and selectivity influenced by the meta-hydroxymethyl group.
Amphetamine C6H5-CH2CH(CH3)NH2Lacks the meta-hydroxymethyl group.A well-characterized CNS stimulant that potently inhibits DAT and NET, with less activity at SERT. It serves as a benchmark for psychostimulant activity.
meta-Chloro-N-ethylamphetamine 3-Cl-C6H4-CH2CH(CH3)NH(C2H5)Has a chloro group at the meta position and is N-ethylated.The chloro substituent is sterically larger than a hydrogen but smaller than a hydroxymethyl group. N-ethylation can alter transporter selectivity. Studies show it possesses locomotor stimulant activity.[4]
para-Chloroamphetamine 4-Cl-C6H4-CH2CH(CH3)NH2Has a chloro group at the para position.para-Chloro substitution tends to increase efficacy as a locomotor stimulant and augment potency at SERT.[1][2]

Experimental Data and Methodologies

Monoamine Transporter Binding and Uptake Inhibition Assays

These in vitro assays are fundamental in determining the affinity and potency of a compound at DAT, NET, and SERT.

Experimental Protocol: Radioligand Binding Assays

  • Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in a sucrose buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals rich in monoamine transporters.

  • Binding Reaction: Synaptosomes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the compound (Ki) is then calculated using the Cheng-Prusoff equation.

Experimental Protocol: Monoamine Uptake Inhibition Assays

  • Cell Culture: Stably transfected human embryonic kidney (HEK 293) cells expressing the human dopamine, norepinephrine, or serotonin transporter are cultured.

  • Uptake Experiment: Cells are pre-incubated with varying concentrations of the test compound, followed by the addition of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Termination and Measurement: After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the amount of radioactivity taken up is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the monoamine uptake (IC50) is calculated.

In Vivo Behavioral Assays

Locomotor activity assessment in rodents is a widely used behavioral paradigm to evaluate the CNS stimulant properties of a compound.

Experimental Protocol: Locomotor Activity in Mice

  • Animal Acclimation: Mice are individually housed and acclimated to the testing environment (e.g., open-field arenas equipped with photobeam detectors).

  • Drug Administration: Animals are administered with either vehicle or varying doses of the test compound via a specific route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, the locomotor activity of each mouse is recorded for a set period (e.g., 60-120 minutes). The total number of photobeam breaks is used as a measure of horizontal activity.

  • Data Analysis: The dose-response relationship for the locomotor stimulant effect of the compound is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by phenethylamine derivatives and the general workflow for their pharmacological evaluation.

Monoamine_Transporter_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Dopamine / Norepinephrine Vesicle Synaptic Vesicle MA->Vesicle Packaging Synapse Synaptic Monoamines Vesicle->Synapse Release DAT_NET Dopamine/Norepinephrine Transporter (DAT/NET) Compound This compound (or related compound) Compound->DAT_NET Inhibition Synapse->DAT_NET Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Binding Signal Downstream Signaling (e.g., CNS Stimulation) Receptor->Signal

Caption: Mechanism of action of phenethylamines at the synapse.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_synthesis Compound Synthesis Binding Radioligand Binding Assays (DAT, NET, SERT) Behavior Locomotor Activity (Mice/Rats) Binding->Behavior Uptake Monoamine Uptake Assays (DAT, NET, SERT) Uptake->Behavior Synthesis Chemical Synthesis of This compound and Analogs Synthesis->Binding Synthesis->Uptake

Caption: General workflow for pharmacological evaluation.

Conclusion

Based on the principles of structure-activity relationships for phenethylamines, this compound is predicted to be a centrally acting stimulant. The presence of the meta-hydroxymethyl group is a key structural feature that will likely modulate its potency and selectivity for monoamine transporters compared to amphetamine and other analogs. Specifically, the steric bulk of this group may influence its binding affinity and efficacy at DAT, NET, and SERT. Further in vitro and in vivo studies are necessary to precisely quantify the biological activity of this compound and to fully elucidate its pharmacological profile. The experimental protocols described in this guide provide a framework for such investigations.

References

"comparative study of different synthetic routes to 3-(2-Aminopropyl)benzyl alcohol"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies

This guide provides a comparative analysis of two distinct synthetic routes to 3-(2-Aminopropyl)benzyl alcohol, a valuable intermediate in pharmaceutical research. The pathways discussed are based on well-established named reactions and have been constructed to offer a comprehensive overview for researchers engaged in medicinal chemistry and process development. The comparison focuses on key metrics such as overall yield, step count, and the nature of reagents and reaction conditions.

The two primary routes evaluated are:

  • The Henry Reaction Pathway: A convergent synthesis beginning with the commercially available 3-(hydroxymethyl)benzaldehyde, proceeding through a nitropropene intermediate.

  • The Reductive Amination Pathway: A synthesis revolving around the key intermediate 3-(hydroxymethyl)phenylacetone, which is then converted to the target amine.

Experimental data, where available for analogous transformations, has been compiled to support an objective comparison.

Data Presentation: A Side-by-Side Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound. Yields for specific steps are based on reported values for closely related substrates where direct experimental data for the target molecule is not available.

ParameterRoute 1: Henry Reaction PathwayRoute 2: Reductive Amination Pathway
Starting Material 3-(hydroxymethyl)benzaldehyde3-(hydroxymethyl)benzaldehyde
Key Intermediate 1-(3-(hydroxymethyl)phenyl)-2-nitroprop-1-ene3-(hydroxymethyl)phenylacetone
Number of Steps 23
Overall Estimated Yield ~60-70%~45-55%
Key Reactions Henry Reaction, Nitroalkene ReductionAldol Condensation, Baeyer-Villiger Oxidation, Reductive Amination (Leuckart)
Reagents of Note Nitroethane, LiAlH₄ or H₂/Pd-CMethyl ethyl ketone, Peroxy acids, Formamide/Ammonium formate
Potential Hazards Use of nitroalkanes, energetic reduction with LiAlH₄Use of peroxy acids, high temperatures for Leuckart reaction
Scalability Generally scalable, though nitroalkane handling requires care.Scalable, with considerations for heat management in the Leuckart step.

Mandatory Visualization

Logical Flow of the Comparative Study

G cluster_0 Phase 1: Route Identification cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis and Comparison cluster_3 Phase 4: Guide Publication start Identify Target: this compound route1_id Propose Route 1: Henry Reaction Pathway start->route1_id route2_id Propose Route 2: Reductive Amination Pathway start->route2_id data1 Gather Experimental Data (Route 1 Analogues) route1_id->data1 data2 Gather Experimental Data (Route 2 Analogues) route2_id->data2 compare Compare Yield, Steps, Reagents, Conditions data1->compare data2->compare tables Summarize Data in Tables compare->tables viz Create Visualizations (DOT Language) compare->viz guide Publish Comparison Guide tables->guide viz->guide

Caption: Workflow for the comparative study of synthetic routes.

Route 1: The Henry Reaction Pathway

This two-step synthesis offers a direct approach to the target molecule from 3-(hydroxymethyl)benzaldehyde.

G reactant 3-(hydroxymethyl)benzaldehyde intermediate 1-(3-(hydroxymethyl)phenyl)-2-nitroprop-1-ene reactant->intermediate Henry Reaction Nitroethane, Base (~80-90% yield) product This compound intermediate->product Reduction LiAlH4 or H2/Pd-C (~75-85% yield)

Caption: Synthetic scheme for the Henry Reaction Pathway.

Experimental Protocols

Step 1: Synthesis of 1-(3-(hydroxymethyl)phenyl)-2-nitroprop-1-ene

  • Reaction: Henry Reaction (Nitroaldol Condensation)

  • Procedure: To a solution of 3-(hydroxymethyl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, nitroethane (1.5-2 equivalents) is added. A basic catalyst, for instance, a primary amine like butylamine or an inorganic base like sodium hydroxide, is added dropwise at a controlled temperature, often ranging from 0°C to room temperature.[1][2] The reaction mixture is stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC). The product is typically isolated by acidification followed by extraction with an organic solvent. Dehydration to the nitropropene may occur in situ or upon workup.

  • Quantitative Data: The Henry reaction of benzaldehydes with nitroalkanes is generally high-yielding. For analogous reactions, yields in the range of 80-90% have been reported.[3]

Step 2: Synthesis of this compound

  • Reaction: Reduction of a Nitroalkene

  • Procedure: The nitropropene intermediate from the previous step is dissolved in an anhydrous ether, such as diethyl ether or tetrahydrofuran (THF), and is added dropwise to a stirred suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) (2-3 equivalents) at 0°C.[1] The reaction is typically allowed to warm to room temperature and stirred until the reduction is complete. The reaction is then carefully quenched with water and an aqueous base, and the product is extracted with an organic solvent. Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed, which may offer a milder reaction profile.[4]

  • Quantitative Data: The reduction of phenyl-2-nitropropenes to the corresponding amines is generally efficient. With LiAlH₄, yields are often in the range of 75-85%.[1] Catalytic hydrogenation can also provide high yields, though reaction times may be longer.[4]

Route 2: The Reductive Amination Pathway

This three-step pathway relies on the synthesis of a key phenylacetone intermediate, which is then converted to the amine. This route is analogous to common industrial methods for amphetamine synthesis.

G reactant 3-(hydroxymethyl)benzaldehyde intermediate1 3-methyl-4-(3-(hydroxymethyl)phenyl)but-3-en-2-one reactant->intermediate1 Aldol Condensation Methyl ethyl ketone, Base (~70-80% yield) intermediate2 3-(hydroxymethyl)phenylacetone intermediate1->intermediate2 Baeyer-Villiger Oxidation Peroxy acid, then Hydrolysis (~75-85% yield) product This compound intermediate2->product Reductive Amination (Leuckart) Ammonium formate, heat (~60-70% yield)

Caption: Synthetic scheme for the Reductive Amination Pathway.

Experimental Protocols

Step 1 & 2: Synthesis of 3-(hydroxymethyl)phenylacetone

  • Reaction: Aldol Condensation followed by Baeyer-Villiger Oxidation and Hydrolysis.

  • Procedure: This two-step sequence begins with a base-catalyzed aldol condensation of 3-(hydroxymethyl)benzaldehyde (1 equivalent) with methyl ethyl ketone (an excess). The resulting α,β-unsaturated ketone is then subjected to a Baeyer-Villiger oxidation using a peroxy acid such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA).[5][6] This oxidation inserts an oxygen atom to form an ester, which is subsequently hydrolyzed under acidic or basic conditions to yield the desired 3-(hydroxymethyl)phenylacetone.

  • Quantitative Data: The aldol condensation step can be expected to proceed in good yield (70-80%). The Baeyer-Villiger oxidation and subsequent hydrolysis are also typically efficient, with yields in the range of 75-85% reported for similar substrates.[5]

Step 3: Synthesis of this compound

  • Reaction: Leuckart Reaction

  • Procedure: 3-(hydroxymethyl)phenylacetone (1 equivalent) is heated with a large excess of ammonium formate or formamide at high temperatures (typically 160-190°C) for several hours.[7][8][9] This one-pot reductive amination first forms the N-formyl intermediate, which is then hydrolyzed in the same reaction vessel by adding a strong acid (like HCl) and heating to reflux. After basification, the final amine product is isolated by extraction. It is important to note that the stability of the benzyl alcohol group under these high temperatures could be a concern, potentially leading to side products. A protecting group strategy for the alcohol may be considered if significant degradation is observed.

  • Quantitative Data: The Leuckart reaction on substituted phenylacetones typically provides the corresponding amines in yields ranging from 60-70%.[7][8] The yield can be influenced by reaction temperature and the ratio of reagents.[10]

Comparative Conclusion

Both synthetic routes presented are viable for the preparation of this compound.

Route 1 (Henry Reaction Pathway) appears to be more direct, with fewer synthetic steps and potentially a higher overall yield. The reaction conditions for both steps are well-documented for a variety of substrates. However, this route involves the handling of nitroalkanes and the use of a highly reactive reducing agent like LiAlH₄, which requires stringent safety precautions.

Route 2 (Reductive Amination Pathway) mirrors established industrial processes for related compounds and may be more amenable to large-scale production. The reagents are generally common and relatively inexpensive. However, this route is longer, which will likely result in a lower overall yield. The high temperatures required for the Leuckart reaction may also pose challenges, particularly concerning the stability of the benzyl alcohol moiety, and could necessitate additional protection-deprotection steps, further reducing the overall efficiency.

The choice between these two routes will ultimately depend on the specific requirements of the research or development program, including available starting materials, scale of synthesis, and safety infrastructure. For laboratory-scale synthesis where efficiency and step-count are prioritized, the Henry Reaction pathway may be preferable. For process development and potential scale-up, the Reductive Amination pathway, despite its drawbacks, might be considered due to its use of more traditional industrial transformations.

References

A Comparative Analysis of 3-(2-Aminopropyl)benzyl alcohol Cross-Reactivity in Competitive ELISA Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3-(2-Aminopropyl)benzyl alcohol and its structurally related analogs in a competitive enzyme-linked immunosorbent assay (ELISA). The data presented herein is intended to guide researchers in the development and validation of specific immunoassays for the detection of this compound.

Introduction

This compound is a chemical compound of interest in various research and development fields. The development of sensitive and specific immunoassays for its detection is crucial for accurate quantification in complex biological matrices. A key performance characteristic of any immunoassay is its specificity, which is determined by assessing the cross-reactivity of structurally similar compounds. This guide outlines the cross-reactivity profile of a hypothetical polyclonal antibody raised against this compound.

Experimental Protocols

A competitive ELISA was developed to assess the cross-reactivity of potential analogs. The following protocol outlines the key steps in the experimental procedure.

1. Reagent Preparation:

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA) was diluted in a coating buffer (0.05 M carbonate-bicarbonate, pH 9.6).

  • Antibody: A polyclonal antibody raised against this compound was diluted in an assay buffer (Phosphate Buffered Saline with 0.05% Tween-20 and 1% BSA).

  • Standards and Cross-Reactants: this compound and potential cross-reacting compounds were serially diluted in the assay buffer.

  • Enzyme Conjugate: A secondary antibody conjugated to Horseradish Peroxidase (HRP) was diluted in the assay buffer.

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution was prepared.

  • Stop Solution: 2 M Sulfuric Acid.

2. Assay Procedure:

  • Microtiter plates were coated with the coating antigen and incubated overnight at 4°C.

  • Plates were washed three times with a wash buffer (PBS with 0.05% Tween-20).

  • A blocking buffer (e.g., 3% non-fat dry milk in PBS) was added to each well and incubated for 1 hour at room temperature.

  • Plates were washed again.

  • Standard solutions or potential cross-reactant solutions were added to the wells, followed by the addition of the primary antibody. The plate was incubated for 1 hour at room temperature.

  • After another washing step, the HRP-conjugated secondary antibody was added and incubated for 1 hour at room temperature.

  • The plates were washed for a final time, and the TMB substrate was added.

  • The reaction was stopped by the addition of the stop solution, and the absorbance was read at 450 nm using a microplate reader.

3. Data Analysis: The half-maximal inhibitory concentration (IC50) was determined for the target analyte and each of the tested compounds. The percent cross-reactivity was calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

Data Presentation: Cross-Reactivity of Structural Analogs

The following table summarizes the hypothetical cross-reactivity data for several compounds structurally related to this compound.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
This compound 10100%
2-(2-Aminopropyl)benzyl alcohol5020%
4-(2-Aminopropyl)benzyl alcohol4522.2%
3-(2-Aminobutyl)benzyl alcohol2005%
3-(2-Aminopropyl)phenol8001.25%
Amphetamine>10,000<0.1%
Benzyl alcohol>10,000<0.1%

Note: The structures in the table are illustrative placeholders.

Mandatory Visualizations

G cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat Plate with Coating Antigen p2 Wash Plate p1->p2 p3 Block Plate p2->p3 p4 Wash Plate p3->p4 a1 Add Standard/ Cross-Reactant p4->a1 a2 Add Primary Antibody a1->a2 a3 Incubate a2->a3 d1 Wash Plate a3->d1 d2 Add Secondary Antibody (HRP) d1->d2 d3 Incubate d2->d3 d4 Wash Plate d3->d4 d5 Add TMB Substrate d4->d5 d6 Stop Reaction d5->d6 d7 Read Absorbance at 450 nm d6->d7

Caption: Workflow for the competitive ELISA used to determine cross-reactivity.

Caption: Structural relationships between the target analyte and its analogs.

Discussion of Results

The hypothetical data indicates that the developed antibody exhibits high specificity for this compound. The positional isomers, 2-(2-Aminopropyl)benzyl alcohol and 4-(2-Aminopropyl)benzyl alcohol, show the highest cross-reactivity, suggesting that the position of the aminopropyl group on the benzyl ring is a critical determinant for antibody recognition. Modification of the alkyl chain, as seen in 3-(2-Aminobutyl)benzyl alcohol, significantly reduces cross-reactivity. The absence of the benzyl alcohol moiety, as in 3-(2-Aminopropyl)phenol, leads to a substantial loss of binding affinity. Finally, compounds lacking the core aminopropylbenzyl structure, such as amphetamine and benzyl alcohol, demonstrate negligible cross-reactivity.

These simulated findings underscore the importance of the spatial arrangement of the functional groups on the aromatic ring for specific antibody binding. Researchers should be mindful of the potential for cross-reactivity from positional isomers when developing and validating immunoassays for this compound.

Conclusion

This guide provides a framework for evaluating the cross-reactivity of this compound in an immunoassay format. The presented hypothetical data and experimental protocols offer a blueprint for conducting such studies. The specificity of an immunoassay is paramount for its reliability, and thorough cross-reactivity testing against structurally related compounds is a critical step in the validation process. The illustrative data suggests that an antibody can be generated with high specificity for this compound, with minimal interference from closely related structures.

Benchmarking the Performance of 3-(2-Aminopropyl)benzyl alcohol Derivatives as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 3-(2-Aminopropyl)benzyl alcohol derivatives as monoamine oxidase (MAO) inhibitors. The data presented herein is curated from extensive reviews of amphetamine derivatives, offering a comparative analysis against established MAO inhibitors. This document is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds in therapeutic applications targeting neuropsychiatric and neurodegenerative disorders.

Comparative Performance Data

The inhibitory activity of various amphetamine derivatives, including analogues structurally related to this compound, against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The selection of compounds aims to provide a broad overview of the structure-activity relationships within this chemical class and to benchmark their performance against well-known reference inhibitors.[1][2]

It is important to note that the presented IC50 values are compiled from various studies, and direct comparison may be influenced by slight variations in experimental conditions.[1][3]

Table 1: Comparative Inhibitory Activity (IC50) of Amphetamine Derivatives against MAO-A

CompoundSubstitution PatternMAO-A IC50 (µM)Reference CompoundMAO-A IC50 (µM)
AmphetamineUnsubstituted11 - 70Clorgyline0.008
4-Methoxyamphetamine (PMA)4-OCH₃0.4Harmaline0.004
3,4-Methylenedioxyamphetamine (MDA)3,4-OCH₂O-2.5Moclobemide1.2
2,5-Dimethoxy-4-methylamphetamine (DOM)2,5-(OCH₃)₂, 4-CH₃6.8
N-Methyl-α-ethyl-m-tyramine (metaraminol)3-OH, N-CH₃, α-C₂H₅0.7

Table 2: Comparative Inhibitory Activity (IC50) of Amphetamine Derivatives against MAO-B

CompoundSubstitution PatternMAO-B IC50 (µM)Reference CompoundMAO-B IC50 (µM)
AmphetamineUnsubstituted>100Selegiline (L-Deprenyl)0.01
N-Propargyl-1(R)-aminoindan-0.007Rasagiline0.004
(E)-2-(4-Methoxyphenyl)-3-fluoroallylamine4-OCH₃ (on phenylallylamine)~0.01Pargyline0.07
N-MethylamphetamineN-CH₃>100
PhenethylamineUnsubstituted1.2

Experimental Protocols

The following is a representative, detailed methodology for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B. This protocol is synthesized from established methods in the field.

Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay

1. Materials and Reagents:

  • Human recombinant MAO-A and MAO-B enzymes
  • Substrate for MAO-A: Kynuramine or 5-Hydroxytryptamine (Serotonin)
  • Substrate for MAO-B: Benzylamine or Phenethylamine
  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
  • Test compounds (this compound derivatives and reference inhibitors) dissolved in a suitable solvent (e.g., DMSO)
  • Detection reagent (e.g., for kynuramine, product 4-hydroxyquinoline can be measured spectrophotometrically; for radiolabeled substrates, scintillation counting is used)
  • 96-well microplates

2. Enzyme Activity Assay:

  • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
  • In a 96-well plate, add a specific amount of MAO-A or MAO-B enzyme to each well containing the assay buffer.
  • Add the test compounds or reference inhibitors at various concentrations to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for interaction with the enzyme.
  • Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B) to each well.
  • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
  • Stop the reaction by adding a quenching solution (e.g., a strong acid or base).

3. Detection and Data Analysis:

  • Measure the amount of product formed. For the kynuramine assay, the fluorescence of 4-hydroxyquinoline can be measured. For radiolabeled substrates, the radioactivity of the oxidized product is quantified using a scintillation counter.
  • The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.
  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

4. Determination of Selectivity:

  • The selectivity index (SI) is calculated as the ratio of the IC50 value for MAO-B to the IC50 value for MAO-A (SI = IC50(MAO-B) / IC50(MAO-A)). A higher SI value indicates greater selectivity for MAO-A, while a value less than 1 indicates selectivity for MAO-B.

Visualizations

Signaling Pathway of Monoamine Oxidase

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_inhibitor Mechanism of Inhibition Monoamine Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) Vesicle Synaptic Vesicle Monoamine->Vesicle MAO Monoamine Oxidase (MAO) Monoamine->MAO Release Release Vesicle->Release SynapticMonoamine Synaptic Monoamines Release->SynapticMonoamine Reuptake Reuptake Transporter Reuptake->Monoamine Metabolites Inactive Metabolites MAO->Metabolites SynapticMonoamine->Reuptake Receptor Postsynaptic Receptor SynapticMonoamine->Receptor Signal Signal Transduction Receptor->Signal Inhibitor 3-(2-Aminopropyl)benzyl alcohol Derivative (MAO Inhibitor) Inhibition Inhibition Inhibitor->Inhibition Inhibition->MAO

Caption: Monoamine Oxidase (MAO) signaling pathway and the mechanism of inhibition.

Experimental Workflow for MAO Inhibition Assay

MAO_Inhibition_Workflow A Prepare Reagents: - MAO-A/MAO-B Enzymes - Substrates - Test Compounds - Buffers B Dispense Enzymes and Test Compounds into 96-well Plate A->B C Pre-incubate at 37°C B->C D Add Substrate to Initiate Reaction C->D E Incubate at 37°C D->E F Stop Reaction E->F G Measure Product Formation (Spectrophotometry/Fluorometry/ Scintillation Counting) F->G H Data Analysis: - Calculate % Inhibition - Determine IC50 Values G->H

Caption: A typical experimental workflow for determining MAO inhibitory activity.

References

Confirming the Molecular Structure of 3-(2-Aminopropyl)benzyl alcohol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For a novel compound such as 3-(2-Aminopropyl)benzyl alcohol, unambiguous structural confirmation is essential for understanding its chemical properties and potential biological activity. This guide provides a comparative overview of X-ray crystallography as the primary method for absolute structure elucidation and contrasts it with complementary spectroscopic techniques.

Primary Method: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the gold standard for determining the precise atomic arrangement within a crystalline solid.[1][2] It provides an unambiguous, three-dimensional model of a molecule, revealing bond lengths, bond angles, and stereochemistry. The initial and often most challenging step in this process is the growth of high-quality single crystals.[3]

Experimental Protocol: Crystallization of this compound

The crystallization of a small organic molecule is often more of an art than a science, requiring screening of various conditions. Common methods include slow evaporation, vapor diffusion, and liquid-liquid diffusion.[1]

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4] For this compound, a range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., ethanol, isopropanol, ethyl acetate) should be screened.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a chosen solvent at room temperature in a small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • As the solvent evaporates, the solution becomes supersaturated, promoting crystal growth.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "inner solution").

    • Place this vial inside a larger, sealed chamber containing a more volatile solvent in which the compound is insoluble (the "anti-solvent").

    • Over time, the anti-solvent vapor will diffuse into the inner solution, gradually reducing the compound's solubility and inducing crystallization.[5]

  • Crystal Mounting and Data Collection:

    • Once suitable crystals are formed, a single crystal is carefully mounted on a goniometer.

    • The crystal is placed in a stream of X-rays, and the resulting diffraction patterns are recorded by a detector as the crystal is rotated.[2]

  • Structure Solution and Refinement: The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule.[1] This map is then interpreted to build a molecular model, which is refined to best fit the experimental data.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the most definitive structural data, other spectroscopic methods are essential for characterization, especially when suitable crystals cannot be obtained. These techniques probe different aspects of the molecular structure and are routinely used in combination to build a comprehensive picture.[3][6]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring sample signals.

  • ¹H NMR Spectrum Acquisition: This experiment identifies the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons of each type (integration).

  • ¹³C NMR Spectrum Acquisition: This experiment determines the number of different types of carbon atoms in the molecule and provides information about their electronic environment.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For instance, a COSY spectrum shows which protons are coupled to each other, while an HSQC spectrum correlates protons with the carbons they are directly attached to.

2. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[8] It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[8][9]

Experimental Protocol:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition (molecular formula) of the parent ion.[8]

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated, fragmented, and the m/z ratios of the fragments are analyzed. This fragmentation pattern provides clues about the molecule's structure and functional groups.

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] It works on the principle that chemical bonds vibrate at specific frequencies, and these frequencies are absorbed from the infrared region of the electromagnetic spectrum.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film between salt (NaCl or KBr) plates, as a KBr pellet, or as a solution in a suitable solvent.

  • Spectrum Acquisition: The sample is exposed to infrared radiation, and the absorbance is measured as a function of frequency (typically expressed in wavenumbers, cm⁻¹).

  • Data Interpretation: The resulting spectrum is a plot of absorbance versus wavenumber. Characteristic peaks in the spectrum correspond to specific functional groups (e.g., a broad peak around 3300 cm⁻¹ for an O-H stretch, peaks around 1600-1450 cm⁻¹ for aromatic C=C bonds, and N-H bending vibrations).

Comparative Analysis of Structural Elucidation Techniques

Technique Information Provided Sample Requirements Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[1][2]High-quality single crystal (0.1-0.5 mm).Provides the most definitive and complete structural information.[3]Crystal growth can be a major bottleneck; structure is in the solid state, which may differ from solution.[1][3]
NMR Spectroscopy Atom connectivity, chemical environment, stereochemistry, molecular dynamics in solution.[7]5-10 mg of soluble, pure sample.Provides a wealth of structural detail in solution; non-destructive.Requires relatively large amounts of material; complex spectra can be difficult to interpret.
Mass Spectrometry Molecular weight, elemental composition (with HRMS), structural fragments.[8]Micrograms to nanograms of sample.Extremely high sensitivity; provides molecular formula.[8][9]Does not provide direct information on atom connectivity or stereochemistry; isomers can be difficult to distinguish.
IR Spectroscopy Presence or absence of specific functional groups (e.g., -OH, -NH₂, C=O).[6]Milligrams of sample (solid, liquid, or gas).Fast, simple, and provides a "fingerprint" of the functional groups present.[7]Provides limited information on the overall carbon skeleton and connectivity.

Visualizing the Workflow for Structure Confirmation

The following diagram illustrates a logical workflow for the structural elucidation of a newly synthesized compound like this compound, integrating the techniques discussed.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Initial Spectroscopic Analysis cluster_crystallography Definitive Structure Confirmation start Proposed Synthesis purification Purification (e.g., Chromatography) start->purification ms Mass Spectrometry (Molecular Formula) purification->ms ir IR Spectroscopy (Functional Groups) purification->ir nmr NMR Spectroscopy (Connectivity) purification->nmr structure Final 3D Structure ms->structure Data Corroboration ir->structure Data Corroboration crystallization Crystallization Screening nmr->crystallization Purity Confirmed nmr->structure Data Corroboration xray X-ray Diffraction crystallization->xray xray->structure end end structure->end Publication/ Further Research

Caption: Workflow for structural elucidation of a novel compound.

References

"comparative analysis of the spectroscopic signatures of 3-(2-Aminopropyl)benzyl alcohol analogs"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic signatures of analogs of 3-(2-aminopropyl)benzyl alcohol. Due to the limited availability of published spectroscopic data for this compound itself, this guide focuses on a comparative analysis of structurally related and well-characterized analogs. By examining the spectroscopic characteristics of benzyl alcohol, 2-aminobenzyl alcohol, and norephedrine, we can infer the expected spectral properties of the target compound and its derivatives. This analysis is crucial for the identification, characterization, and quality control of these and similar molecules in research and drug development.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the selected analogs.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
CompoundChemical Shift (δ) and MultiplicityAssignment
Benzyl Alcohol ~7.35 ppm (m, 5H)Aromatic protons (C₆H₅)
~4.65 ppm (s, 2H)Benzylic protons (-CH₂OH)
~1.96 ppm (s, 1H)Hydroxyl proton (-OH)[1]
2-Aminobenzyl Alcohol 7.18-6.75 ppm (m, 4H)Aromatic protons
4.65 ppm (s, 2H)Benzylic protons (-CH₂OH)
~3.9 ppm (br s, 2H)Amino protons (-NH₂)
~2.1 ppm (br s, 1H)Hydroxyl proton (-OH)
Norephedrine (1-Phenyl-2-aminopropan-1-ol) 7.35-7.25 ppm (m, 5H)Aromatic protons (C₆H₅)
4.62 ppm (d, 1H)Benzylic proton (-CHOH)
3.05 ppm (m, 1H)Methine proton (-CH(NH₂)-)
1.8 ppm (br s, 3H)Amino and Hydroxyl protons (-NH₂, -OH)
0.95 ppm (d, 3H)Methyl protons (-CH₃)
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
CompoundChemical Shift (δ)Assignment
Benzyl Alcohol ~141.0 ppmC1 (ipso-carbon)
~128.5 ppmC3, C5
~127.5 ppmC4
~127.0 ppmC2, C6
~65.0 ppmBenzylic carbon (-CH₂OH)
2-Aminobenzyl Alcohol ~145.0 ppmC2 (C-NH₂)
~129.0 ppmAromatic CH
~128.5 ppmC1 (ipso-carbon)
~122.0 ppmAromatic CH
~118.5 ppmAromatic CH
~116.0 ppmAromatic CH
~64.0 ppmBenzylic carbon (-CH₂OH)
Norephedrine (1-Phenyl-2-aminopropan-1-ol) ~142.0 ppmC1 (ipso-carbon)
~128.0 ppmAromatic CH
~127.5 ppmAromatic CH
~126.0 ppmAromatic CH
~75.0 ppmBenzylic carbon (-CHOH)
~55.0 ppmMethine carbon (-CH(NH₂)-)
~15.0 ppmMethyl carbon (-CH₃)
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
CompoundO-H StretchN-H StretchC-H (sp²) StretchC-H (sp³) StretchC=C (Aromatic)C-O Stretch
Benzyl Alcohol 3400-3650 (broad, strong)[2]-~3030[3]2950-28501600, 1495, 14501000-1075[4]
2-Aminobenzyl Alcohol ~3350 (broad)~3300-3500 (two bands for -NH₂)[2]~3050~2930~1610, 1500, 1460~1020
Norephedrine ~3380 (broad)~3300-3500~3030~2970~1600, 1490, 1450~1050
Table 4: Mass Spectrometry (MS) Data - Electron Ionization (EI)
CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z) and Interpretation
Benzyl Alcohol 108[3][5][6]107 ([M-H]⁺), 91 ([M-OH]⁺, tropylium ion), 79 ([M-CHO]⁺), 77 ([C₆H₅]⁺)[3]
2-Aminobenzyl Alcohol 123106 ([M-OH]⁺), 94 ([M-CH₂OH]⁺), 77 ([C₆H₅]⁺)
Norephedrine 151133 ([M-H₂O]⁺), 107 ([C₆H₅CHOH]⁺), 77 ([C₆H₅]⁺), 44 ([CH₃CHNH₂]⁺)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent).

  • Sample Preparation: Approximately 5-10 mg of the analog is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The spectrum is acquired at 298 K. A standard proton pulse program is used with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse program. A spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans are typically used.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FTIR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the diamond crystal of the UATR accessory.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A total of 16 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

  • Data Processing: The resulting spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: An Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector (or equivalent).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed using the instrument's software. Mass spectra are compared with reference libraries (e.g., NIST) for identification.

Visualization of Workflows and Pathways

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Analog Compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FTIR Spectroscopy Dissolution->IR MS GC-MS Analysis Dissolution->MS Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Compare Spectral Comparison & Interpretation Process->Compare Structure Structure Elucidation & Characterization Compare->Structure

Caption: Experimental workflow for the spectroscopic analysis of benzyl alcohol analogs.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DBH Dopamine β-hydroxylase Dopamine->DBH NE_Vesicle Norepinephrine (NE) in Vesicles DBH->NE_Vesicle NE_Released Norepinephrine (NE) NE_Vesicle->NE_Released Release Adrenergic_R Adrenergic Receptors (α and β) NE_Released->Adrenergic_R Binds to Analog Aminopropylbenzyl Alcohol Analog Analog->Adrenergic_R Potential Interaction (Agonist/Antagonist) G_Protein G-Protein Activation Adrenergic_R->G_Protein Effector Effector Enzymes (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messengers (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Caption: Potential signaling pathway involving adrenergic receptors for aminopropyl-containing compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.